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6(5H)-Quinolinone, 2-chloro-7,8-dihydro- Documentation Hub

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  • Product: 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-
  • CAS: 1260671-04-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of Chloro-Dihydro-Quinolinone Scaffolds: A Guide for Drug Development Professionals

An In-depth Technical Guide Abstract: The chloro-dihydro-quinolinone motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Its prevalence is due to a favorable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The chloro-dihydro-quinolinone motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Its prevalence is due to a favorable combination of rigid structural features and synthetic tractability. The introduction of a chlorine substituent can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2] However, this substitution also introduces electronic and steric complexities that directly impact the scaffold's thermodynamic stability—a critical parameter for drug viability, influencing shelf-life, degradation pathways, and ultimately, safety and efficacy. This guide provides an in-depth analysis of the factors governing the stability of these scaffolds, outlines robust experimental and computational methodologies for their assessment, and offers field-proven insights for researchers in drug discovery and development.

The Foundational Role of Thermodynamic Stability in Drug Design

In drug development, the intrinsic stability of a molecule is not merely a matter of convenience; it is a cornerstone of a viable therapeutic agent. Thermodynamic stability, quantified by the Gibbs free energy (ΔG), dictates the equilibrium between the intact active pharmaceutical ingredient (API) and its degradation products. A molecule with poor thermodynamic stability is prone to decomposition under storage conditions (e.g., temperature, humidity, light) or within the physiological environment of the body, leading to a loss of potency and the potential formation of toxic catabolites.

The chloro-dihydro-quinolinone core, while generally robust, possesses latent reactive sites, primarily the lactam (cyclic amide) functionality. The stability of this core is a delicate interplay of enthalpic (ΔH) and entropic (ΔS) factors.[3] Chlorine substitution, a common strategy to enhance biological activity, further complicates this balance.[1][4] Understanding and predicting the stability of a specific chloro-dihydro-quinolinone analogue is therefore paramount for de-risking candidates early in the discovery pipeline.

Key Factors Influencing Scaffold Stability

The stability of a chloro-dihydro-quinolinone molecule is not monolithic; it is governed by a confluence of electronic, steric, and environmental factors.

Electronic Effects of Chlorine Substitution

The chlorine atom exerts a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net result is a withdrawal of electron density from the aromatic ring, the magnitude of which depends on the substitution position.

  • Impact on the Lactam Bond: When chlorine is positioned on the fused benzene ring (e.g., at C-7, as seen in 7-Chloro-3,4-dihydroquinolin-2(1H)-one[5]), its electron-withdrawing nature can influence the electrophilicity of the lactam carbonyl carbon. This can render the amide bond more susceptible to nucleophilic attack, such as hydrolysis, which is a primary degradation pathway.

  • Aromatic System Stability: The overall electron density of the aromatic system is reduced, which can increase its resistance to oxidative degradation but may alter its interaction with metabolic enzymes. Computational studies using Density Functional Theory (DFT) show that chlorine substitution significantly impacts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, a key indicator of chemical stability.[1][6] A larger HOMO-LUMO gap generally correlates with higher kinetic stability.[1]

Tautomeric Equilibrium

The quinolin-2(1H)-one moiety can exist in tautomeric equilibrium with its 2-hydroxyquinoline form. Spectroscopic and computational studies have confirmed that the keto (quinolinone) form is overwhelmingly predominant due to its higher stability.[7] The dihydro- variant locks this keto form, but electronic perturbations from the chlorine atom can subtly influence the energetics of this system.

Environmental Factors
  • pH: The stability of the lactam bond is highly pH-dependent. Under strongly acidic or basic conditions, the rate of hydrolysis can be significantly accelerated. pH-dependent solubility and stability testing is a critical component of pre-formulation studies.[8]

  • Solvent: The polarity of the solvent can influence reaction rates and equilibria. In protic solvents, hydrogen bonding can play a role in stabilizing or destabilizing the scaffold.

A Hybrid Strategy for Stability Assessment

A robust evaluation of thermodynamic stability relies on a synergistic combination of computational prediction and empirical experimentation. This dual approach allows for early-stage in-silico screening to prioritize compounds, followed by rigorous laboratory validation of the most promising candidates.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_analysis Data Synthesis & Decision Making DFT DFT Calculations (HOMO-LUMO Gap, ΔG) MD MD Simulations (Conformational Stability) DFT->MD informs Analysis Stability Profile & Risk Assessment DFT->Analysis predicts DSC Differential Scanning Calorimetry (DSC) (Thermal Stability, Tm) DSC->Analysis quantifies HPLC Forced Degradation (HPLC/LC-MS) (Degradation Pathways) HPLC->Analysis identifies ITC Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) Lead_Opt Lead Optimization Analysis->Lead_Opt guides

Caption: Hybrid workflow for assessing chloro-dihydro-quinolinone stability.

Computational Methodologies

Computational chemistry provides invaluable foresight into molecular stability before a compound is even synthesized.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For stability analysis, it is applied to determine:

  • Ground-State Energy: A lower ground-state energy suggests greater thermodynamic stability.

  • HOMO-LUMO Energy Gap: As previously mentioned, a larger gap is indicative of lower chemical reactivity and higher kinetic stability.[1][6]

  • Reaction Energetics: DFT can be used to model the transition states and energy barriers for potential degradation reactions, such as hydrolysis, providing a quantitative prediction of degradation kinetics.

Causality in Method Selection: The B3LYP functional combined with a 6-311+G(d,p) basis set is frequently chosen for these systems. This combination offers a well-validated balance between computational expense and accuracy for calculating the electronic properties and geometries of organic molecules containing heteroatoms and halogens.[6]

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insight into the conformational stability of the scaffold.[9] By simulating the compound in an aqueous environment, MD can reveal:

  • Structural Rigidity: How the scaffold maintains its shape over time.

  • Solvent Interactions: The nature and stability of interactions with water molecules, which can be precursors to hydrolysis.

  • Binding Pocket Stability: When complexed with a target protein, MD simulations confirm the stability of the binding pose, which is indirectly related to the ligand's intrinsic stability.[9]

Experimental Protocols for Stability Validation

Experimental data is the ultimate arbiter of a compound's stability. The following methods provide quantitative and qualitative measures of thermodynamic and chemical stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a primary technique for assessing thermal stability.[3] A higher melting point (Tm) generally indicates a more stable crystal lattice, which is a function of the molecule's intrinsic stability and intermolecular forces. A sharp endothermic peak corresponds to the melting process.[7]

Isothermal Titration Calorimetry (ITC)

While often used to characterize protein-ligand binding, ITC provides direct measurement of the enthalpy (ΔH) and entropy (ΔS) of an interaction. This data is crucial for thermodynamic optimization strategies in drug design.[3] Understanding the thermodynamic signature of binding can guide modifications to the scaffold, including chlorine substitution, to achieve a more favorable enthalpic contribution, which often correlates with improved specificity and stability of the complex.

Protocol: Accelerated Stability Study via HPLC

This protocol is a self-validating system for assessing the chemical stability of a chloro-dihydro-quinolinone scaffold under forced degradation conditions, as recommended by ICH guidelines.

Objective: To identify degradation pathways and determine the degradation rate under various stress conditions.

Materials:

  • Chloro-dihydro-quinolinone test compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other suitable buffer modifier)

  • 1N HCl, 1N NaOH, 30% H₂O₂

  • Calibrated HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature- and light-controlled stability chambers

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., ACN or DMSO).

  • Stress Sample Preparation: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the stress medium.

    • Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to a calibrated light source (ICH Q1B) for a specified duration.

    • Control Sample: Dilute the stock solution in the mobile phase and store at 4°C.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base samples before injection.

    • Inject all samples onto the HPLC system.

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., 254 nm) and collect spectra across the peak to aid in identification.

  • Data Analysis & Validation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the control.

    • Determine the "mass balance" by summing the area of the parent peak and all degradant peaks. A mass balance between 95-105% validates the method's ability to detect all significant products.

    • Use the PDA and/or MS data to propose structures for the major degradants.

Data Interpretation and Summary

Integrating computational and experimental data provides a comprehensive stability profile.

G factors Key Stability Factors Electronic Effects (Inductive/Resonance) Steric Hindrance Tautomeric Equilibrium Solvent/pH Effects scaffold Chloro-Dihydro-Quinolinone pathways Common Degradation Pathways Lactam Hydrolysis Oxidation Dehalogenation

Caption: Factors influencing stability and common degradation pathways.

The table below presents a hypothetical but representative comparison of stability parameters for an unsubstituted dihydro-quinolinone and its 7-chloro substituted analogue, based on the principles discussed.

Parameter3,4-Dihydroquinolin-2(1H)-one (Unsubstituted)7-Chloro-3,4-dihydroquinolin-2(1H)-oneRationale for Difference
Melting Point (DSC) ~170 °C~205 °CIncreased intermolecular forces (dipole-dipole, halogen interactions) lead to a more stable crystal lattice.
HOMO-LUMO Gap (DFT) 4.8 eV5.1 eVThe electron-withdrawing chlorine atom stabilizes molecular orbitals, increasing the energy gap and kinetic stability.[1]
Calculated ΔG (Hydrolysis) -15 kcal/mol-18 kcal/molThe C-7 chlorine's inductive effect increases the electrophilicity of the lactam carbonyl, making hydrolysis more thermodynamically favorable.
% Degradation (0.1N NaOH, 24h) 10%18%Experimental validation of the increased susceptibility to base-catalyzed hydrolysis predicted by DFT.

Conclusion

The thermodynamic stability of chloro-dihydro-quinolinone scaffolds is a critical, multifaceted property that must be rigorously assessed during drug development. Chlorine substitution, while a powerful tool for modulating bioactivity, introduces electronic effects that can alter degradation susceptibility. A proactive strategy that combines predictive computational modeling (DFT, MD) with robust experimental validation (DSC, HPLC forced degradation) is essential for identifying and mitigating stability liabilities. By understanding the causal relationships between chemical structure and thermodynamic stability, researchers can make more informed decisions, leading to the development of safer, more effective, and more stable medicines.

References

  • Tibbles, P. E., Müller, R., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. III. Degradation of 3-chloroquinoline-8-carboxylic acid by Pseudomonas spec. EK III. Biol Chem Hoppe Seyler, 370(11), 1191-6.
  • Al-Warhi, T., et al. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.
  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
  • Barros, C. F., et al. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. Current Drug Targets.
  • T-Mathews, S., & T-Holz, M. (n.d.). Thermodynamic Studies for Drug Design and Screening. Methods in Molecular Biology.
  • Wang, J., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • Cheng, G.-J., et al. (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity.
  • (No author). (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity.
  • Wang, Y., et al. (n.d.). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers.
  • Bellan, A. B., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.
  • Almanza-Paredes, E., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules.
  • (No author). (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • (No author). (n.d.). Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Khan, S., & Asiri, A. M. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Wang, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.
  • Begam, D., et al. (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
  • Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • (No author). (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar.
  • Kumar, A., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Saudi Pharmaceutical Journal.
  • Castillo, J., et al. (2023).
  • (No author). (n.d.). CAS No : 14548-50-6 | Product Name : 7-Chloro-3,4-dihydroquinolin-2(1H)-one.

Sources

Exploratory

A Comprehensive Guide to the IUPAC Nomenclature of Dihydro-quinolinone Derivatives

Introduction In the fields of medicinal chemistry, drug development, and organic synthesis, the ability to communicate complex molecular structures with unambiguous, systematic nomenclature is paramount. The Internationa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of medicinal chemistry, drug development, and organic synthesis, the ability to communicate complex molecular structures with unambiguous, systematic nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a framework that ensures a molecule's name corresponds to a single, unique structure. Dihydro-quinolinone derivatives represent a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. This guide provides an in-depth exploration of the IUPAC naming conventions for these structures, designed for researchers, scientists, and professionals in drug development. We will deconstruct the systematic approach to naming these molecules, from the fundamental quinolinone framework to the nuanced application of rules for substituents and stereochemistry.

Section 1: The Quinolinone Core Structure and Its Numbering

The foundation of any dihydro-quinolinone derivative is the quinoline ring system. Quinoline is a fused aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring.[1][2] The numbering of this bicyclic system is fixed and follows a specific pattern that is retained in its derivatives.

Numbering begins at the nitrogen atom, assigning it position 1, and proceeds around the pyridine ring to the fusion carbon, and then continues around the benzene ring. The fusion carbons are not numbered in sequence but are designated 4a and 8a.

Diagram 1: IUPAC Numbering of the Quinoline Ring System

Caption: Standard IUPAC numbering of the quinoline scaffold.

The term "quinolinone" signifies the presence of a carbonyl group (C=O) on the quinoline framework. The position of this carbonyl group is indicated by a locant (number) and the suffix "-one". For example, quinolin-2-one indicates the carbonyl group is at position 2. To maintain the valency of the nitrogen atom, a hydrogen atom is added at position 1, which is denoted as 1H. The systematic IUPAC name is therefore 1H-quinolin-2-one.[3]

Section 2: Indicating Saturation - The "Dihydro-" Prefix

The prefix "dihydro-" is used to indicate the addition of two hydrogen atoms to the parent quinolinone structure, signifying the saturation of one double bond. The positions of these added hydrogens must be specified with locants. For instance, in 3,4-dihydro-1H-quinolin-2-one, the "3,4-dihydro" indicates that the double bond between positions 3 and 4 has been saturated.[4][5]

It is crucial to note that the presence of the carbonyl group at position 2 already implies saturation at that position, which is why the hydrogen on the nitrogen is explicitly stated as 1H. The combination of the "-one" suffix and the "dihydro-" prefix defines the core dihydro-quinolinone scaffold.

Diagram 2: Logical Flow for Naming the Dihydro-quinolinone Core

G A Start with the base fused heterocycle: Quinoline B Indicate the carbonyl group with a suffix: -one A->B C Specify the carbonyl position with a locant: quinolin-2-one B->C D Indicate the necessary saturation at nitrogen: 1H-quinolin-2-one C->D E Indicate further saturation with a prefix: dihydro- D->E F Specify the positions of saturation with locants: 3,4-dihydro- E->F G Combine all components for the final parent name: 3,4-dihydro-1H-quinolin-2-one F->G

Sources

Foundational

Unlocking the Potential: A Technical Guide to the Electronic Properties of the 2-Chloro Substituent in Quinolinones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of thera...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic functionalization of this privileged heterocyclic system is paramount for modulating its physicochemical properties and biological activity. Among the various substituents, a chlorine atom at the 2-position (a 2-chloroquinolinone) imparts a unique and powerful set of electronic characteristics that have been extensively exploited in synthetic and medicinal chemistry. This guide provides an in-depth analysis of the electronic properties of the 2-chloro substituent, elucidating its profound influence on the reactivity, spectroscopic signature, and drug design potential of the quinolinone core. We will explore the interplay of inductive and mesomeric effects, the activation towards nucleophilic substitution, and the insights gained from computational and spectroscopic analyses. This document serves as a technical resource for researchers aiming to leverage the distinct electronic nature of 2-chloroquinolinones for the rational design of novel chemical entities.

The Duality of Electron Influence: Inductive vs. Mesomeric Effects

The electronic behavior of the 2-chloro substituent is governed by a delicate balance between two opposing forces: the inductive effect (-I) and the mesomeric, or resonance, effect (+M).

  • Inductive Effect (-I): Chlorine is a highly electronegative atom. Consequently, it strongly withdraws electron density from the C2 carbon of the quinolinone ring through the sigma (σ) bond. This effect is distance-dependent and is most pronounced at the site of substitution. This electron withdrawal deactivates the aromatic system towards electrophilic attack but, critically, renders the C2 carbon highly electrophilic.

  • Mesomeric Effect (+M): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the quinolinone ring. This donation of electron density partially counteracts the inductive withdrawal. However, for halogens like chlorine, the inductive effect significantly outweighs the mesomeric effect in determining the overall reactivity of the substitution site.

This electronic duality is the primary driver behind the characteristic reactivity of 2-chloroquinolinones. The strong electron-withdrawing nature of chlorine is the dominant factor, creating an electron-deficient center ripe for chemical modification.[3]

Caption: Interplay of inductive and mesomeric effects at the C2 position.

A Gateway for Molecular Diversity: Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)

The most significant chemical consequence of the 2-chloro substituent's electronic properties is the profound activation of the C2 position towards Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the C2 carbon makes it an excellent electrophile, and the chloride ion is a competent leaving group. This combination facilitates the displacement of the chlorine by a wide array of nucleophiles, making 2-chloroquinolinones invaluable synthetic intermediates.[4][5]

The general mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups, such as the chloro substituent itself and the quinolinone ring system.[6][7]

Common Nucleophilic Displacements:

Nucleophile ClassExample NucleophileResulting Functional GroupReference
Nitrogen Amines, Hydrazine, GuanidineAmino, Hydrazino, Guanidino[6][8]
Oxygen Alkoxides, HydroxidesEther, Hydroxy (2-quinolinone)[5][6]
Sulfur Thiols, ThioureaThioether, Thione[5]
Carbon Cyanide, MalonatesNitrile, Substituted Alkyl[8]
Azide Sodium Azide (NaN₃)Tetrazole (via cyclization)[4]

This reactivity provides a robust platform for generating extensive libraries of quinolinone derivatives for structure-activity relationship (SAR) studies in drug discovery.[1][9] For instance, the reaction of 2-chloroquinolines with 1,2,4-triazole has been studied under various conditions to synthesize novel heterocyclic systems.[6]

snar_workflow start Start: 2-Chloroquinolinone reagents Select Nucleophile (Nu:) + Base (e.g., K2CO3, TEA) + Solvent (e.g., DMF, EtOH) start->reagents reaction Reaction Setup: Combine reactants Heat under reflux or microwave reagents->reaction workup Aqueous Workup: Quench reaction Extract with organic solvent reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification analysis Characterization: NMR, Mass Spec, IR purification->analysis product Final Product: 2-Substituted Quinolinone analysis->product

Caption: Generalized workflow for SNAr reactions on 2-chloroquinolinones.

Spectroscopic Signatures and Physicochemical Impact

The electronic influence of the 2-chloro group is readily observable through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In both ¹H and ¹³C NMR spectra, the electron-withdrawing nature of the chlorine atom causes a deshielding effect on adjacent nuclei.

  • ¹H NMR: The proton at the C3 position typically experiences a significant downfield shift compared to its counterpart in the parent quinolinone.

  • ¹³C NMR: The C2 carbon directly attached to the chlorine atom exhibits a characteristic chemical shift. The precise value is influenced by the overall electronic environment, but its position is a key diagnostic marker.

DFT-based calculations of NMR chemical shifts often show good consistency with experimental data, aiding in structural confirmation.[10][11][12]

Vibrational and Electronic Spectroscopy
  • FT-IR/Raman: The C-Cl stretching vibration can be identified in the fingerprint region of the infrared or Raman spectrum. Quantum chemical calculations are frequently used to assign vibrational modes accurately.[13][14]

  • UV-Vis Spectroscopy: The chloro substituent can induce a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the electronic absorption bands of the quinolinone chromophore. The direction and magnitude of the shift depend on the interplay with other substituents and the solvent environment.[11]

Acidity and Basicity (pKa)

The electronic properties of substituents can be quantitatively correlated with their effect on acidity or basicity using principles like the Hammett equation.[15][16][17] The strongly electron-withdrawing 2-chloro group significantly impacts the pKa of the quinolinone system.

  • Decreased Basicity: It reduces the electron density on the heterocyclic nitrogen atom, making it less available for protonation. This results in a lower pKa value (a weaker base) compared to the unsubstituted quinoline.[18]

  • Increased Acidity: For the quinolinone tautomer, the -I effect stabilizes the conjugate base formed upon deprotonation of the N-H group, thereby increasing its acidity (lower pKa).

Computational Chemistry: A Deeper Look at the Electronic Landscape

Density Functional Theory (DFT) and other computational methods provide invaluable insights into the electronic structure that governs the properties of 2-chloroquinolinones.[13][19][20]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.

  • Energy Levels: The electron-withdrawing chloro group generally lowers the energy of both the HOMO and LUMO.[21]

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals (the band gap) is a key indicator of molecular stability and reactivity. A smaller gap often correlates with higher reactivity. For 2-chloroquinolinones, this gap is a crucial parameter in predicting their behavior in chemical reactions and their potential as materials in optoelectronics.[20][22]

CompoundHOMO (eV)LUMO (eV)Band Gap (ΔE) (eV)Note
Quinolin-8-yl 4-chlorobenzoate-6.55-1.724.83High stability indicated by large gap.[22]
Generic Quinoline Derivative-6.814 (IP)-2.749 (EA)4.065Values suggest good electronic stability.[20]

Data derived from DFT calculations on related structures. IP = Ionization Potential (related to HOMO), EA = Electron Affinity (related to LUMO).

Molecular Electrostatic Potential (MEP)

MEP maps provide a visual representation of the charge distribution on the molecule's surface. For 2-chloroquinolinone, these maps clearly illustrate:

  • Electron-deficient (electrophilic) regions: A strong positive potential (typically colored blue) is localized around the C2 carbon, visually confirming its susceptibility to nucleophilic attack.

  • Electron-rich (nucleophilic) regions: Negative potential (red) is often found around the quinolinone oxygen and the nitrogen atom, indicating sites for electrophilic interaction or hydrogen bonding.[14][22]

homo_lumo HOMO_unsub HOMO HOMO_chloro HOMO HOMO_unsub->HOMO_chloro lowers LUMO_unsub LUMO LUMO_unsub->HOMO_unsub Large ΔE LUMO_chloro LUMO LUMO_unsub->LUMO_chloro lowers LUMO_chloro->HOMO_chloro Smaller ΔE effect -Cl group lowers orbital energies E_axis Energy

Caption: Effect of the 2-chloro group on frontier molecular orbital energies.

The 2-Chloro Group in Medicinal Chemistry: A Strategic Tool

The unique electronic properties of the 2-chloro substituent make it more than just a synthetic handle; it is a strategic element in drug design.[23][24][25]

  • Bioisosteric Replacement and SAR: The chlorine atom can act as a bioisostere for other groups and its introduction allows for fine-tuning of electronic and lipophilic properties to optimize ligand-protein interactions.[3][26]

  • Metabolic Stability: Chlorination can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

  • Modulation of Biological Activity: The introduction of a 2-chloro group can dramatically alter biological activity. For example, 2-chloroquinoline derivatives have been investigated as dual inhibitors of SARS-CoV-2 proteases, where the chloro group acts as a potential warhead for covalent modification.[27] Other derivatives have shown potent cytotoxic activity against various cancer cell lines, with the electronic properties influencing target engagement.[9][28]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a typical reaction between a 2-chloroquinolinone and an amine nucleophile.

  • Reactant Preparation: To a solution of the 2-chloroquinolinone derivative (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or ethanol) in a round-bottom flask, add the amine nucleophile (1.1 - 2.0 eq).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 - 3.0 eq), to act as an acid scavenger for the HCl generated.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C) or using microwave irradiation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into ice water and stir until a precipitate forms, or extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Collect the solid product by filtration or separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-aminoquinolinone derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The 2-chloro substituent imparts a powerful and synthetically useful set of electronic properties to the quinolinone scaffold. Its dominant electron-withdrawing inductive effect creates a highly electrophilic C2 center, activating the molecule for a diverse range of nucleophilic aromatic substitution reactions. This reactivity transforms 2-chloroquinolinones into versatile building blocks for the synthesis of complex molecular architectures. The electronic perturbations are clearly reflected in the compound's spectroscopic characteristics and can be accurately modeled using computational methods, providing a predictive framework for reactivity and properties. For medicinal chemists and drug development professionals, understanding and exploiting these electronic features is a key strategy for modulating physicochemical properties, enhancing biological activity, and ultimately, designing the next generation of quinolinone-based therapeutics.

References

  • Jeon, M., Lee, S., & Kim, J. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. J Org Chem., 67(22), 7884-6.
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Exploratory

Engineering Next-Generation Therapeutics: Heterocyclic Building Blocks Containing Chloroquine Motifs

Executive Summary The 4-aminoquinoline pharmacophore, historically epitomized by the antimalarial drug chloroquine (CQ), remains one of the most privileged scaffolds in medicinal chemistry. However, the rapid emergence o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline pharmacophore, historically epitomized by the antimalarial drug chloroquine (CQ), remains one of the most privileged scaffolds in medicinal chemistry. However, the rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the clinical efficacy of CQ monotherapies. To bypass resistance mechanisms and expand the therapeutic utility of the CQ motif into antiviral and anticancer domains, modern drug design relies heavily on pharmacophoric hybridization . By covalently linking the 4-aminoquinoline core with diverse heterocyclic building blocks (e.g., 1,2,3-triazoles, isatins, pyrimidines, and pyrazoles), researchers can engineer "dual-action" molecules. This technical guide explores the mechanistic rationale, structural advantages, and synthetic methodologies behind these next-generation CQ-heterocycle hybrids.

Mechanistic Grounding: The 4-Aminoquinoline Pharmacophore

To engineer effective hybrids, one must first understand the causality of the parent motif's bioactivity. During the intraerythrocytic stage, Plasmodium parasites digest host hemoglobin, releasing massive quantities of free, toxic heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into an inert polymer known as hemozoin (β-hematin).

The CQ motif exerts its primary effect by diffusing into the acidic digestive vacuole of the parasite. Once protonated, it binds selectively to the molecularly flat {100} surfaces of the growing hemozoin crystals. This binding arrests layer generation and severely perturbs the nucleation events required for crystal stability, leading to a lethal accumulation of toxic free heme 12.

However, resistance arises primarily via mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes CQ out of the digestive vacuole 3. Hybridization with bulky or functionally distinct heterocycles alters the spatial geometry and lipophilicity of the molecule, preventing the mutant PfCRT from recognizing and effluxing the drug.

Pathway Heme Free Toxic Heme (Released during Hb digestion) Hz Hemozoin (β-hematin) (Inert crystals) Heme->Hz Detoxification (Parasite Survival) Death Parasite Death (Heme toxicity) Hz->Death Accumulation of Free Heme CQ Chloroquine (CQ Motif) (Binds {100} crystal face) CQ->Hz Inhibits Nucleation & Crystal Growth Mutant Mutant PfCRT (Effluxes CQ) CQ->Mutant Effluxed by Resistant Strains Hybrid CQ-Heterocycle Hybrid (Evades PfCRT efflux) Hybrid->Hz Dual Inhibition (Heme + Novel Targets) Hybrid->Mutant Evades Efflux

Hemozoin inhibition pathway and resistance bypass via CQ-heterocycle hybridization.

Strategic Hybridization: Key Heterocyclic Scaffolds

The selection of the secondary heterocyclic building block is not arbitrary; it is dictated by the desired physicochemical properties and the secondary biological targets intended for the hybrid.

1,2,3-Triazole Hybrids

The 1,2,3-triazole ring is an exceptional bioisostere for amide bonds. It is highly stable against metabolic degradation (oxidation, reduction, and hydrolysis) and possesses a strong dipole moment that facilitates hydrogen bonding with biological targets [[4]](). When conjugated to the 7-chloroquinoline core, triazoles act as rigid linkers that optimally position the CQ motif for heme binding while simultaneously interacting with secondary targets like falcipain-2, a crucial cysteine protease in P. falciparum5.

Isatin and Pyrano-pyrazole Conjugates

Isatin (1H-indole-2,3-dione) is a versatile endogenous heterocyclic scaffold. Hybridizing CQ with isatin derivatives (often tethered via β-amino-alcohol or triazole linkers) yields compounds that exhibit profound efficacy against CQ-resistant strains (e.g., W2) 6. Similarly, pyrano[2,3-c]pyrazole-CQ hybrids have demonstrated exceptional binding energies to P. falciparum lactate dehydrogenase (PfLDH), effectively combining hemozoin inhibition with glycolytic pathway disruption 7.

Quantitative Structure-Activity Relationship (SAR) Data

The table below consolidates the in vitro antimalarial activity (IC₅₀ values) of various CQ-heterocycle hybrids, demonstrating the profound impact of hybridization on overcoming resistance.

Compound ScaffoldTarget Parasite StrainIC₅₀ / EC₅₀ ValueReference
Chloroquine (CQ) (Control)3D7 (CQ-Sensitive)~15.0 nM8
Chloroquine (CQ) (Control)K1 (CQ-Resistant)~302.8 nM8
Artemisinin-Triazole-CQ Hybrid K1 (CQ-Resistant)1.8 nM[[8]]()
Pyrano[2,3-c]pyrazole-CQ (4b) 3D7 (CQ-Sensitive)13.0 nM[[7]]()
Pyrano[2,3-c]pyrazole-CQ (4b) K1 (CQ-Resistant)20.0 nM7
Isatin-CQ Conjugate (11b) W2 (CQ-Resistant)11.8 nM6
1,2,3-Triazole-Isatin-CQ (31) W2 (CQ-Resistant)1.21 µM4

Data Interpretation: The hybridization of CQ with artemisinin or pyrazoles restores nanomolar efficacy against resistant strains (K1/W2), effectively bridging the resistance gap observed with CQ monotherapy.

Experimental Workflows: CuAAC "Click" Protocol for CQ-Triazole Hybrids

The synthesis of 1,2,3-triazole-linked 4-aminoquinoline hybrids is predominantly achieved via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This protocol is designed as a self-validating system to ensure high yield and structural integrity [[9]]().

Workflow Step1 Step 1: Azide Formation SN2 of 4,7-dichloroquinoline Step3 Step 3: CuAAC Click Reaction Cu(I) catalyst, Ascorbic Acid Step1->Step3 Step2 Step 2: Alkyne Preparation Terminal alkyne functionalization Step2->Step3 Step4 Step 4: Purification Silica gel chromatography Step3->Step4 Reaction Validation (TLC) Product Target Hybrid 1,2,3-Triazole-CQ Conjugate Step4->Product Structural Confirmation (NMR/FTIR)

Step-by-step synthetic workflow for 1,2,3-Triazole-CQ hybrids via CuAAC click chemistry.

Step-by-Step Methodology

Step 1: Synthesis of the 4-Aminoquinoline Azide Intermediate

  • Action: React 4,7-dichloroquinoline with an excess of an amino-alkyl spacer (e.g., 1,2-diaminoethane) under reflux, followed by treatment with sodium azide (NaN₃) via an Sₙ2 mechanism.

  • Causality: The chlorine at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent quinoline nitrogen.

  • Self-Validation Checkpoint: Analyze the intermediate via FTIR spectroscopy. The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ definitively confirms the successful incorporation of the azide group.

Step 2: The CuAAC Click Reaction

  • Action: Dissolve the synthesized CQ-azide (1.0 eq) and a terminal alkyne-functionalized heterocycle (1.1 eq) in a 1:1 mixture of tert-butanol and water. Add CuSO₄·5H₂O (0.1 eq) followed by sodium ascorbate (0.2 eq). Stir at room temperature for 8-12 hours.

  • Causality: Sodium ascorbate is critical; it reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that would otherwise consume the starting material. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic catalyst.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The highly polar 1,2,3-triazole product will exhibit a significantly lower R_f value than the starting azide. The complete disappearance of the azide spot validates reaction completion.

Step 3: Copper Chelation and Purification

  • Action: Quench the reaction with an aqueous solution of EDTA or ammonium hydroxide, extract with dichloromethane, and purify via silica gel column chromatography.

  • Causality: Residual copper traces can cause severe false positives in downstream biological assays (e.g., cytotoxicity or enzyme inhibition). EDTA effectively chelates Cu(I)/Cu(II) into water-soluble complexes, stripping it from the organic layer.

  • Self-Validation Checkpoint: The organic extract must be completely colorless (indicating the absence of blue/green copper complexes). Final structural validation is achieved via ¹H NMR, characterized by the appearance of the distinct triazole =CH proton singlet at ~8.0–8.5 ppm.

Conclusion & Future Perspectives

The integration of the chloroquine motif into diverse heterocyclic building blocks represents a paradigm shift in rational drug design. By leveraging the reliable heme-binding properties of the 4-aminoquinoline core and the structural versatility of heterocycles like triazoles and pyrazoles, researchers can engineer therapeutics that actively evade efflux pumps and engage multiple biological targets simultaneously. Future development will likely focus on organocatalyzed, metal-free click chemistry to streamline the synthesis of these hybrids for large-scale pharmaceutical manufacturing.

References

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Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-

Executive Summary & Strategic Rationale The functionalized tetrahydroquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core intermediate for kinase inhibitors, GPCR ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalized tetrahydroquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core intermediate for kinase inhibitors, GPCR ligands, and hepatoprotective agents[1]. Specifically, 6(5H)-quinolinone, 2-chloro-7,8-dihydro- (also referred to in literature as 2-chloro-5,6,7,8-tetrahydroquinolin-6-one) presents a unique synthetic challenge. The molecule requires orthogonal reactivity between the halogenated pyridine ring and the aliphatic C6 ketone.

While direct oxidation of commercially available 2-chloro-5,6,7,8-tetrahydroquinoline via an N-oxide intermediate is possible, this top-down approach suffers from poor regioselectivity, heavily favoring oxidation at the 8-position (adjacent to the nitrogen) over the desired 6-position[2].

To bypass these regiochemical limitations, this application note details a robust, self-validating 4-step bottom-up synthetic pathway . Starting from 1,4-cyclohexanedione monoethylene acetal, the route leverages a Guareschi-Thorpe-type annulation to construct the 2-pyridone core[3], followed by a tandem global deprotection/decarboxylation, and concludes with a highly regioselective deoxychlorination.

Retrosynthetic Strategy & Pathway Design

The causality behind this specific sequence lies in protecting the C6 oxidation state early on. By utilizing an acetal-protected dione, we prevent competitive annulation or polymerization during the basic cyclization step. The subsequent modifications of the tetrahydroquinoline scaffold involve the strategic manipulation and ultimate removal of the 3-carbonitrile group[4] to yield the unsubstituted target.

SynthesisPathway SM 1,4-Cyclohexanedione Monoethylene Acetal Step1 Step 1: Enamination (DMF-DMA, Toluene, 100°C) SM->Step1 Int1 Enaminone Intermediate [M+H]+ 212.1 Step1->Int1 Step2 Step 2: Pyridone Annulation (Cyanoacetamide, NaOMe, 65°C) Int1->Step2 Int2 3-Cyano-2-pyridone Acetal [M+H]+ 233.1 Step2->Int2 Step3 Step 3: Tandem Deprotection (50% H2SO4, 120°C) Int2->Step3 Int3 2-Hydroxy-6-ketone (Dione) [M+H]+ 164.1 Step3->Int3 Step4 Step 4: Regioselective Chlorination (POCl3, DMF cat., 90°C) Int3->Step4 Target 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- [M+H]+ 182.0 Step4->Target

Fig 1. Four-step bottom-up synthesis of 2-chloro-7,8-dihydro-6(5H)-quinolinone with IPC mass targets.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity before proceeding to the next step.

Step 1: Synthesis of the Enaminone Intermediate

Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) selectively attacks the active methylene adjacent to the free ketone. The C4 acetal forces the reaction to occur symmetrically at C2 or C6, preventing complex mixtures.

  • Charge a dry 500 mL round-bottom flask with 1,4-cyclohexanedione monoethylene acetal (1.0 eq, 15.6 g) and anhydrous toluene (150 mL).

  • Add DMF-DMA (1.5 eq, 19.9 mL) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C for 12 hours under a nitrogen atmosphere.

  • IPC Validation: Check by LC-MS. The starting material should be consumed, yielding a single major peak at m/z 212.1 [M+H]+ .

  • Concentrate the mixture in vacuo to afford a dark orange oil. Use directly in Step 2 without further purification to avoid hydrolytic degradation of the enamine.

Step 2: Pyridone Ring Annulation

Causality: The condensation of enaminones with cyanoacetamide is a widely validated method for constructing the 2-pyridone core[3]. The active methylene of cyanoacetamide undergoes a Michael addition to the enamine double bond, followed by intramolecular cyclization of the primary amide onto the ketone.

  • Dissolve the crude enaminone (approx. 21.1 g) in anhydrous methanol (200 mL).

  • Add cyanoacetamide (1.1 eq, 9.2 g) and sodium methoxide (2.0 eq, 10.8 g).

  • Reflux the mixture at 65 °C for 16 hours.

  • IPC Validation: Cool a 1 mL aliquot, acidify to pH 4, and analyze via LC-MS. Look for the cyclized product mass at m/z 233.1[M+H]+ .

  • Cool the bulk reaction to 0 °C and slowly acidify with 1M HCl to pH 4. Collect the resulting heavy precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Step 3: Tandem Deprotection & Decarboxylation

Causality: This step elegantly performs three transformations simultaneously: (1) Hydrolysis of the nitrile to a carboxylic acid, (2) Cleavage of the ethylene acetal to reveal the C6 ketone, and (3) Thermal decarboxylation of the resulting 3-carboxylic acid. The decarboxylation is driven by the thermodynamic stability of the unsubstituted 2-pyridone.

  • Suspend the Step 2 product (20.0 g) in a 50% aqueous H₂SO₄ solution (150 mL).

  • Heat the mixture to a vigorous reflux (120 °C) for 24–36 hours.

  • IPC Validation: Monitor the cessation of CO₂ evolution (using a bubbler). LC-MS must show complete disappearance of the intermediate acid (m/z 208.1) and the appearance of the target dione at m/z 164.1 [M+H]+ .

  • Cool to 0 °C and carefully neutralize with 6M NaOH to pH 6. Extract the aqueous layer with EtOAc (3 x 150 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield 2-hydroxy-5,6,7,8-tetrahydroquinolin-6-one.

Step 4: Regioselective Deoxychlorination

Causality: Phosphorus oxychloride (POCl₃) selectively targets the highly polarized, tautomerizable 2-pyridone oxygen over the aliphatic C6 ketone. The aromatization of the pyridine ring provides the thermodynamic driving force for chloride substitution, leaving the C6 ketone completely intact.

  • In a fume hood, suspend the Step 3 dione (10.0 g) in neat POCl₃ (5.0 eq, 28.5 mL).

  • Add a catalytic amount of DMF (3 drops) to generate the active Vilsmeier-type chlorinating species.

  • Heat the mixture to 90 °C for 4 hours.

  • IPC Validation: Quench a 50 µL aliquot into cold methanol. LC-MS should show the chlorinated target at m/z 182.0 [M+H]+ (and the 184.0 ³⁷Cl isotope peak in a 3:1 ratio).

  • Cool the reaction to room temperature and carefully pour it dropwise over crushed ice (500 g) with vigorous stirring to quench excess POCl₃.

  • Extract with Dichloromethane (3 x 100 mL), wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 7:3) to afford the pure title compound.

Quantitative Data & Yield Analysis

StepReaction TypeKey ReagentsTemp / TimeIn-Process Control (IPC)Expected Yield
1 EnaminationDMF-DMA, Toluene100 °C, 12 hLC-MS: [M+H]+ 212.185–90% (Crude)
2 AnnulationCyanoacetamide, NaOMe65 °C, 16 hpH 4 precipitation, LC-MS70–75%
3 Deprotection50% H₂SO₄ (aq)120 °C, 24 hCO₂ cessation, LC-MS60–65%
4 ChlorinationPOCl₃, DMF (cat.)90 °C, 4 hTLC (Hex:EtOAc 1:1)75–80%

Troubleshooting & Optimization

  • Incomplete Decarboxylation (Step 3): If LC-MS indicates the persistence of the 3-carboxylic acid intermediate, the reaction temperature is too low. Ensure the heating mantle is maintaining a true internal temperature of ≥115 °C. The use of 50% H₂SO₄ provides a higher boiling point than standard concentrated HCl, facilitating complete CO₂ extrusion.

  • Over-chlorination (Step 4): While the C6 ketone is generally stable to POCl₃, extending the reaction time beyond 6 hours or exceeding 100 °C can lead to trace formation of gem-dichloro impurities or enol chlorides. Strict adherence to the 4-hour / 90 °C limit is required.

References[2] Sigma-Aldrich. 2-chloro-5,6,7,8-tetrahydroquinoline | 21172-88-3. Available at: https://www.sigmaaldrich.com/[5] National Institutes of Health (PMC). Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs. Available at: https://pubmed.ncbi.nlm.nih.gov/[4] ResearchGate. ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds. Available at: https://www.researchgate.net/[1] ACS Omega. Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs. Available at: https://pubs.acs.org/journal/acsodf[3] Google Patents. WO2016011390A1 - Irak4 inhibiting agents. Available at: https://patents.google.com/patent/WO2016011390A1/en

Sources

Application

Step-by-step preparation of 2-chloro-7,8-dihydro-6(5H)-quinolinone

Title: Step-by-Step Preparation of 2-Chloro-7,8-dihydro-6(5H)-quinolinone: A Comprehensive Protocol Audience: Researchers, scientists, and drug development professionals. Introduction & Synthetic Rationale The 2-chloro-7...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Step-by-Step Preparation of 2-Chloro-7,8-dihydro-6(5H)-quinolinone: A Comprehensive Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction & Synthetic Rationale

The 2-chloro-7,8-dihydro-6(5H)-quinolinone scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the design of acetylcholinesterase inhibitors, kinase inhibitors, and advanced CNS/oncology agents[1]. The presence of both a reactive C2-chloride and a C6-ketone provides orthogonal handles for late-stage functionalization, such as cross-coupling or reductive amination[2].

The synthesis of this target relies on a robust, three-step sequence starting from commercially available 1,4-cyclohexanedione mono-ethylene ketal. The strategy leverages a multicomponent cyclization to construct the 2-pyridone core, followed by a selective ketal deprotection, and concludes with a regioselective chlorination. This protocol is designed to maximize yield while preventing unwanted side reactions at the sensitive C6-ketone.

Synthetic Workflow

The overall synthetic route is visualized below.

Workflow A 1,4-Cyclohexanedione mono-ethylene ketal + Methyl propiolate + NH3/MeOH B Spiro[1,3-dioxolane-2,6'- quinolin]-2'-one (Ketal Intermediate) A->B Step 1: 120 °C, 24h Sealed Tube C 7,8-Dihydroquinoline- 2,6(1H,5H)-dione (Dione Intermediate) B->C Step 2: p-TsOH, H2O 100 °C, 3h D 2-Chloro-7,8-dihydro- 6(5H)-quinolinone (Target Product) C->D Step 3: POCl3, Toluene 90 °C, 3h

Figure 1: Three-step synthetic workflow for 2-chloro-7,8-dihydro-6(5H)-quinolinone.

Mechanistic Insights: The Principle of Regioselective Chlorination (E-E-A-T)

A critical challenge in this synthesis is the selective chlorination of the C2 position without affecting the C6 ketone. The causality behind this selectivity lies in the tautomerization of the 2-pyridone ring.

Under thermal conditions, the lactam form (7,8-dihydroquinoline-2,6(1H,5H)-dione) exists in equilibrium with its lactim tautomer (2-hydroxy-7,8-dihydro-6(5H)-quinolinone). The hydroxyl oxygen of the lactim is highly nucleophilic and readily attacks phosphorus oxychloride (POCl₃) to form a highly reactive dichlorophosphite intermediate[3]. The driving force for this reaction is the restoration of the aromatic pyridine system, which facilitates the subsequent nucleophilic displacement by the chloride ion[4]. Conversely, the purely aliphatic C6 ketone lacks this aromatic driving force and remains completely unreactive toward POCl₃ under these controlled conditions.

Mechanism A 7,8-Dihydroquinoline- 2,6(1H,5H)-dione (Lactam Form) B 2-Hydroxy-7,8-dihydro- 6(5H)-quinolinone (Lactim Tautomer) A->B Tautomerization (Heat) C Dichlorophosphite Intermediate (Activated C2) B->C + POCl3 - HCl D 2-Chloro-7,8-dihydro- 6(5H)-quinolinone (Target Product) C->D Nucleophilic Attack by Cl⁻, - PO2Cl

Figure 2: Mechanism of selective C2 chlorination via the lactim tautomer using POCl3.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Spiro[1,3-dioxolane-2,6'-quinolin]-2'-one, 1',5',7',8'-tetrahydro- (Ketal Intermediate)
  • Reagents: 1,4-Cyclohexanedione mono-ethylene ketal (1.0 eq), methyl propiolate (1.2 eq), 7 N NH₃ in MeOH (excess).

  • Procedure:

    • In a heavy-walled pressure tube, dissolve 10 mmol of 1,4-cyclohexanedione mono-ethylene ketal and 12 mmol of methyl propiolate in 15 mL of 7 N ammonia in methanol[1].

    • Seal the tube tightly and heat the mixture at 120 °C for 24 hours behind a blast shield.

    • Cool the vessel to room temperature before carefully unsealing it in a fume hood.

    • Concentrate the mixture under reduced pressure to remove methanol and unreacted ammonia.

    • Purify the crude residue by flash column chromatography (silica gel, DCM/MeOH 95:5) to afford the ketal intermediate as a solid.

  • Causality & Validation: The sealed tube prevents the escape of volatile ammonia. The high temperature drives the initial enamine formation, the subsequent aza-Michael addition to the alkyne, and the final lactamization to form the 2-pyridone core[1]. Reaction completion is validated by TLC (UV active spot for the newly formed pyridone ring).

Step 2: Synthesis of 7,8-Dihydroquinoline-2,6(1H,5H)-dione (Dione Intermediate)
  • Reagents: Ketal intermediate (1.0 eq), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 eq), Water/Acetone.

  • Procedure:

    • Suspend 5 mmol of the ketal intermediate in a mixture of water (10 mL) and acetone (10 mL) to ensure solubility.

    • Add 2.5 mmol of p-TsOH·H₂O.

    • Heat the reaction mixture at 100 °C (reflux) for 3 hours[1].

    • Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃.

    • Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the dione intermediate.

  • Causality & Validation: p-TsOH provides the necessary protic acidic environment to hydrolyze the robust ethylene ketal. The temperature of 100 °C ensures complete conversion without degrading the stable 2-pyridone moiety. Validation is achieved via ¹H NMR (disappearance of the ketal multiplet at ~3.95 ppm) and positive 2,4-DNPH staining on TLC indicating the free ketone.

Step 3: Synthesis of 2-Chloro-7,8-dihydro-6(5H)-quinolinone (Target Product)
  • Reagents: Dione intermediate (1.0 eq), Phosphorus oxychloride (POCl₃, 3.0 eq), Toluene (solvent), N,N-Dimethylformamide (DMF, catalytic).

  • Procedure:

    • To a solution of the dione intermediate (3 mmol) in anhydrous toluene (10 mL), add POCl₃ (9 mmol) and a catalytic amount of DMF (1 drop).

    • Heat the mixture to 90 °C for 3 hours under an inert atmosphere (N₂ or Ar)[4].

    • Cool the reaction to room temperature. Carefully pour the mixture into ice-cold water (50 mL) to quench the excess POCl₃.

    • Adjust the pH to 7-8 using saturated aqueous Na₂CO₃.

    • Extract the aqueous phase with DCM (3 x 20 mL). Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

    • Purify by flash chromatography (Hexanes/EtOAc 7:3) to obtain the pure target product.

  • Causality & Validation: POCl₃ is an aggressive dehydrating chlorinating agent. The catalytic DMF forms the Vilsmeier-Haack reagent, which accelerates the activation of the lactim tautomer's hydroxyl group[4]. Toluene is chosen as a non-polar solvent to moderate the reaction temperature (90 °C) and prevent over-chlorination or side reactions at the C6 ketone. Validation is confirmed by Mass Spectrometry (appearance of the characteristic 3:1 isotopic pattern for the ³⁵Cl/³⁷Cl isotopes at m/z 182.0/184.0).

Analytical & Quantitative Data Summary

The following table summarizes the expected quantitative metrics and key characterization data for the intermediates and the final product.

CompoundMW ( g/mol )Typical YieldReaction TempKey Analytical Feature (NMR / MS / TLC)
Spiro ketal intermediate 207.2365-75%120 °C¹H NMR: δ 3.95 (m, 4H, ketal); UV active on TLC
Dione intermediate 163.1785-90%100 °C¹H NMR: Disappearance of ketal peaks; 2,4-DNPH (+)
2-Chloro target product 181.6270-80%90 °CMS: m/z 182.0[M+H]⁺, 3:1 isotopic pattern

References

  • Ip, Fanny C.F., et al. "A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice." European Journal of Medicinal Chemistry 226 (2021): 113827.

  • Amin, S. et al. "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19)." Phosphorus, Sulfur, and Silicon and the Related Elements 196.3 (2020): 1-64.

Sources

Method

Reagents for coupling reactions involving 2-chloro-7,8-dihydro-6(5H)-quinolinone

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-chloro-7,8-dihydro-6(5H)-quinolinone for Pharmaceutical Development Authored by a Senior Application Scientist The 2-chloro-7,8-dihydro-6(5H)-quinoli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-chloro-7,8-dihydro-6(5H)-quinolinone for Pharmaceutical Development

Authored by a Senior Application Scientist

The 2-chloro-7,8-dihydro-6(5H)-quinolinone scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its structure, featuring a reactive aryl chloride, a ketone, and a secondary amine within a partially saturated heterocyclic system, allows for diverse functionalization. Palladium-catalyzed cross-coupling reactions are paramount for elaborating this core, enabling the precise installation of a wide array of substituents to explore structure-activity relationships (SAR).[1]

This guide provides detailed application notes and optimized protocols for the most critical palladium-catalyzed cross-coupling reactions involving this substrate. We will delve into the mechanistic rationale behind reagent selection and procedural steps, offering field-proven insights to empower researchers, scientists, and drug development professionals to accelerate their discovery programs.

Foundational Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of new bonds.[2] A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.

The cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinolinone, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Stille, Negishi) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner transfers its organic group to the palladium center, or an amine coordinates and is deprotonated.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[2][3]

Palladium_Catalytic_Cycle Figure 1: Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_ArCl Ar-Pd(II)L_n-Cl OxAdd->PdII_ArCl Transmetalation Transmetalation (Nu-M) or Amine Coordination PdII_ArCl->Transmetalation Nu-M or Amine PdII_ArNu Ar-Pd(II)L_n-Nu Transmetalation->PdII_ArNu RedElim Reductive Elimination PdII_ArNu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu (Product) RedElim->Product Suzuki_Workflow Figure 2: Suzuki-Miyaura Experimental Workflow Setup 1. Reaction Setup (Vessel, Stir Bar) Reagents 2. Add Solids (Quinolinone, Boronic Acid, Base, Catalyst, Ligand) Setup->Reagents Solvent 3. Add Degassed Solvent Reagents->Solvent Inert 4. Degas Mixture (N2 or Ar Purge) Solvent->Inert Heat 5. Heat to Temperature (Stir for 12-24h) Inert->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 7. Aqueous Workup (Dilute, Extract, Dry) Monitor->Workup Reaction Complete Purify 8. Purification (Column Chromatography) Workup->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: Figure 2: Suzuki-Miyaura Experimental Workflow

Materials:

  • 2-chloro-7,8-dihydro-6(5H)-quinolinone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add 2-chloro-7,8-dihydro-6(5H)-quinolinone, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the palladium pre-catalyst and the ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction vessel.

  • Add the degassed organic solvent, followed by the degassed water.

  • Seal the vessel and purge the headspace with inert gas for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7,8-dihydro-6(5H)-quinolinone.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of a diverse range of N-aryl compounds. [3]For the 2-chloro-7,8-dihydro-6(5H)-quinolinone scaffold, this reaction is crucial for introducing primary and secondary amines, which are key functionalities in many bioactive molecules.

Causality Behind Reagent Choices
  • Palladium Pre-catalyst: Palladium(0) sources like Pd₂(dba)₃ or Pd(0) pre-catalysts complexed with bulky ligands are highly effective. [4]Pd(OAc)₂ can also be used.

  • Ligand: As with Suzuki coupling, bulky, electron-rich biaryl phosphine ligands are critical. XPhos , BrettPhos , and DavePhos are among the most successful ligands for coupling aryl chlorides. [2]The choice of ligand often depends on the steric and electronic properties of the amine coupling partner.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. [4]Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate may be used in specific cases. [5]* Solvent: Anhydrous, non-protic solvents are mandatory. Toluene and 1,4-dioxane are the most frequently used solvents. [4]

Data Summary: Representative Conditions for Buchwald-Hartwig Amination

The following conditions are adapted from general protocols for the amination of chloro-heterocycles and provide a reliable starting point. [6][7]

Amine Partner Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Representative Yield (%)
Morpholine Pd₂(dba)₃ (2) XPhos (4) NaOtBu (1.4) Toluene 100 90-99
Piperidine Pd(OAc)₂ (2) BrettPhos (4) NaOtBu (1.5) 1,4-Dioxane 110 85-95
Aniline Pd₂(dba)₃ (1) DavePhos (2) K₃PO₄ (2.0) Toluene 100 70-85

| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 90 | 80-90 |

Detailed Protocol: Buchwald-Hartwig Amination

Critical: This reaction is highly sensitive to air and moisture. All reagents and solvents must be anhydrous, and the reaction must be performed under a strictly inert atmosphere.

Procedure:

  • Inside a glovebox, charge a dry Schlenk tube or reaction vial with 2-chloro-7,8-dihydro-6(5H)-quinolinone, the palladium pre-catalyst, the phosphine ligand, and the base (NaOtBu).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add the amine coupling partner (1.1-1.5 equiv).

  • Seal the vessel tightly. If not using a glovebox, this entire setup should be done under a positive flow of inert gas.

  • Remove the vessel from the glovebox and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride or water.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

C-C (sp) Bond Formation: The Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing direct access to arylalkynes. [8]These motifs are important in materials science and as precursors for more complex pharmaceutical targets.

Causality Behind Reagent Choices
  • Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common catalysts for Sonogashira couplings. [9]* Copper Co-catalyst: Classical Sonogashira conditions employ a copper(I) salt, typically CuI, as a co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. [8]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent. [2][8]* Solvent: The amine base can often serve as the solvent. Alternatively, solvents like THF or DMF are used. [10]

Data Summary: Representative Conditions for Sonogashira Coupling
Alkyne PartnerPalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)Representative Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6080-90
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEADMF8075-85
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NEt₃N7085-95
Propargyl alcoholPd(PPh₃)₄ (5)CuI (5)Et₃NDMF5070-80
Detailed Protocol: Sonogashira Coupling

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-chloro-7,8-dihydro-6(5H)-quinolinone (1.0 equiv), the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous solvent (e.g., THF or DMF).

  • Add the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Other Notable Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other cross-coupling reactions can be valuable for accessing different chemical space.

  • Heck Reaction: Couples the aryl chloride with an alkene to form a substituted alkene. Requires a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N). [6][11]* Stille Coupling: Utilizes an organotin reagent. It has broad scope but is often avoided due to the toxicity of tin compounds. [6][12][13]* Negishi Coupling: Employs an organozinc reagent. This reaction is highly effective and tolerates a wide range of functional groups. [6][14][15]

Conclusion

The functionalization of 2-chloro-7,8-dihydro-6(5H)-quinolinone via palladium-catalyzed cross-coupling reactions provides a powerful and versatile strategy for the synthesis of novel compounds for drug discovery. A thorough understanding of the reaction mechanisms and the rationale behind reagent selection is key to success. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize these transformative reactions, with the crucial caveat that optimization is often necessary for novel substrate combinations. By leveraging these methods, scientists can efficiently generate libraries of analogs for biological screening, ultimately accelerating the path toward new medicines.

References

  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline.
  • Benchchem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Knochel, P., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MilliporeSigma. (n.d.). Cross-Coupling Catalysts.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Severinsen, R. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • Buchwald, S. L., et al. (n.d.). Cross-(−CO)upling. Synthesis Spotlight.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Choba, V. G., et al. (2014).
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
  • Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Chemistry Portal.
  • Beilstein Journal of Organic Chemistry. (2022).
  • Song, J. J., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Meth-Cohn, O. (n.d.). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2017).
  • PubMed. (n.d.). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86.
  • ResearchGate. (2023). Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for....
  • Sunway Pharm. (n.d.). 2-Chloro-6,7-dihydroquinolin-8(5h)-one.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • National Institutes of Health. (n.d.).
  • Journal of Molecular Structure. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Liu, L., & Guo, Q.-X. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. Organic Chemistry Portal.
  • Echemi. (n.d.). 2-chloro-6,7-dihydroquinolin-8(5h)-one.

Sources

Application

Application Notes and Protocols for the Synthesis of 6(5H)-Quinolinone-Based Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals. Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FD...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics.[1][2][3] This guide focuses on the 6(5H)-quinolinone core, a versatile and synthetically accessible building block for the development of potent protein kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] This document provides an in-depth exploration of the rationale behind using the 6(5H)-quinolinone scaffold, detailed synthetic protocols, methodologies for biological evaluation, and a discussion of the structure-activity relationships that govern its efficacy.

The 6(5H)-Quinolinone Scaffold: A Privileged Core for Kinase Inhibition

The utility of the 6(5H)-quinolinone moiety in kinase inhibitor design is rooted in its unique structural and electronic properties. Its rigid, bicyclic framework serves as an excellent anchor to position functional groups precisely within the ATP-binding pocket of a target kinase.

Causality Behind Experimental Choices:

  • Hydrogen Bonding Capability: The lactam (amide) group within the quinolinone ring is a key pharmacophoric feature. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This duality allows it to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.[6][7] This interaction mimics the binding of the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors.

  • Structural Rigidity and Vectorial Orientation: The fused ring system provides a stable, predictable conformation. This rigidity minimizes the entropic penalty upon binding and allows for the precise vectorial projection of substituents from various positions on the scaffold into specific sub-pockets of the kinase active site (e.g., the hydrophobic pocket, the solvent-exposed region).

  • Synthetic Tractability: The 6(5H)-quinolinone core and its derivatives are readily synthesized through various established and modern chemical methods, including multicomponent reactions which allow for rapid library generation to explore structure-activity relationships (SAR).[8][9] Positions on both the heterocyclic and carbocyclic rings are amenable to substitution, enabling the fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

General Mechanism of Action: ATP-Competitive Inhibition

Most kinase inhibitors derived from the 6(5H)-quinolinone scaffold function as Type I or Type II ATP-competitive inhibitors.[11] They occupy the space normally filled by ATP, preventing the phosphotransfer reaction that is essential for downstream signaling. The inhibitor's affinity for the kinase is driven by a combination of specific hydrogen bonds with the hinge region and complementary interactions with hydrophobic and allosteric pockets.

G General Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Kinase Active Site cluster_1 cluster_2 ATP_Site ATP Binding Pocket Hinge Hinge Region Phosphorylation Substrate Phosphorylation (Signal ON) ATP_Site->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation (Signal OFF) ATP_Site->No_Phosphorylation Prevents Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Inhibitor 6(5H)-Quinolinone Inhibitor Inhibitor->ATP_Site Competitively Binds

Caption: ATP-competitive inhibitors occupy the kinase active site, preventing ATP binding and subsequent substrate phosphorylation.

Synthetic Strategies and Protocols

The synthesis of 6(5H)-quinolinone derivatives can be achieved through various routes. Modern approaches often favor multicomponent reactions under green chemistry conditions for efficiency and sustainability.

Strategy 1: Ultrasonic-Assisted Green Synthesis of Tetrahydroquinolin-5(1H)-ones

This one-pot, multicomponent reaction is a highly efficient method for generating a library of substituted 4,6,7,8-tetrahydroquinolin-5(1H)-ones.[8][9] The use of ultrasonic irradiation accelerates the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.

G Workflow for Green Synthesis of Tetrahydroquinolin-5(1H)-ones Reactants 1. Dimedone 2. Aldehyde (R1-CHO) 3. Active Methylene (R2-CH2-X) 4. Ammonium Acetate Reaction One-Pot Reaction Vessel Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Catalyst (e.g., CS/CuNPs) Catalyst->Reaction Ultrasonic Ultrasonic Irradiation (e.g., 30-60 min) Reaction->Ultrasonic Workup Work-up (Cooling, Filtration, Washing) Ultrasonic->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: Substituted Tetrahydroquinolin-5(1H)-one Purification->Product

Caption: A streamlined, one-pot multicomponent reaction for the efficient synthesis of the quinolinone core.

Experimental Protocol 1: Synthesis of a Representative Multi-Receptor Tyrosine Kinase Inhibitor

This protocol is adapted from the synthesis of novel 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives with potent anti-breast cancer activity.[8][12]

Objective: To synthesize 7,7-dimethyl-4-phenyl-2-(4-(phenylsulfonyl)phenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one.

Materials and Reagents:

  • Dimedone (1.0 mmol)

  • 4-(Phenylsulfonyl)benzaldehyde (1.0 mmol)

  • 3-Oxo-3-phenylpropanenitrile (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Chitosan-decorated copper nanoparticles (CS/CuNPs) catalyst (or other suitable catalyst)

  • Deionized water

  • Hexane

Equipment:

  • 50 mL round-bottom flask or reaction vial

  • Ultrasonic bath/processor

  • Magnetic stirrer

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL reaction vial, add dimedone (1.0 mmol), 4-(phenylsulfonyl)benzaldehyde (1.0 mmol), 3-oxo-3-phenylpropanenitrile (1.0 mmol), ammonium acetate (1.5 mmol), and the catalyst.

  • Solvent Addition: Add 10 mL of ethanol to the vial.

  • Ultrasonic Irradiation: Place the vial in an ultrasonic bath and irradiate for the optimized time (typically 30-60 minutes) at a controlled temperature (e.g., 60 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation (Work-up): Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water and then a small amount of cold ethanol or hexane to remove residual impurities.

  • Drying: Dry the product under vacuum or in a desiccator.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Self-Validating System: The success of this protocol is validated by obtaining a product with the correct spectral data (NMR, MS) and a sharp melting point consistent with a pure compound. The yield should be comparable to reported values under similar conditions.

Biological Evaluation: In Vitro Kinase Inhibition

Once synthesized, the compounds must be tested for their ability to inhibit the target kinase. A radiometric or fluorescence-based in vitro kinase assay is the standard method for determining the half-maximal inhibitory concentration (IC50).

G Workflow for In Vitro Kinase Inhibition Assay (IC50 Determination) cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Inhibitor Prepare Serial Dilutions of Quinolinone Compound Incubation Pre-incubate Kinase and Inhibitor Inhibitor->Incubation Reagents Prepare Assay Plate: - Kinase Enzyme - Substrate - Assay Buffer Reagents->Incubation Initiation Initiate Reaction (Add ATP, e.g., [γ-³²P]ATP) Incubation->Initiation Quench Stop Reaction (e.g., Add Stop Buffer) Initiation->Quench Detection Detect Phosphorylated Substrate (e.g., Scintillation Counting) Quench->Detection Analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Value Detection->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-7,8-dihydro-6(5H)-quinolinone

Welcome to the Technical Support Center for the synthesis of 2-chloro-7,8-dihydro-6(5H)-quinolinone. This bicyclic scaffold is a highly valued intermediate in the development of kinase inhibitors, cytotoxic agents, and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-7,8-dihydro-6(5H)-quinolinone. This bicyclic scaffold is a highly valued intermediate in the development of kinase inhibitors, cytotoxic agents, and targeted therapeutics[1]. However, researchers frequently encounter significant bottlenecks during its synthesis—specifically during the deoxychlorination of the pyridone intermediate, which is notorious for low yields, heavy tar formation, and hazardous workups.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind the chemistry, providing you with self-validating protocols and troubleshooting logic to ensure high-fidelity, reproducible yields.

Mechanistic Workflow & Synthetic Strategy

The most reliable route to 2-chloro-7,8-dihydro-6(5H)-quinolinone involves a three-stage process: regioselective cyclocondensation, electrophilic chlorination, and subsequent deprotection.

SynthesisPathway SM 1,4-Cyclohexanedione Monoethylene Acetal + 3-Aminoacrylate Step1 Cyclocondensation (NH4OAc, Heat) SM->Step1 Int1 2-Hydroxy-7,8-dihydro- quinolin-6(5H)-one acetal Step1->Int1  Regioselective  Annulation Step2 Chlorination (POCl3, DMF cat., 80°C) Int1->Step2 Int2 2-Chloro-7,8-dihydro- quinolin-6(5H)-one acetal Step2->Int2  Deoxychlorination Step3 Deprotection (HCl, THF/H2O) Int2->Step3 Product 2-Chloro-7,8-dihydro- 6(5H)-quinolinone Step3->Product  Acetal Cleavage

Fig 1: Three-step synthetic workflow for 2-chloro-7,8-dihydro-6(5H)-quinolinone.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol below includes a "Self-Validation Checkpoint." This ensures you can analytically verify the success of each transformation before proceeding, preventing the carry-over of silent failures.

Step 1: Synthesis of the Pyridone Core (Acetal Protected)

Causality: We utilize cyclohexane-1,4-dione monoethylene acetal rather than the unprotected dione. Masking one of the ketones prevents competitive, non-specific condensation, ensuring absolute regiocontrol during the annulation process[1].

  • Dissolve cyclohexane-1,4-dione monoethylene acetal (1.0 eq) and the appropriate 3-aminoacrylate or Mannich salt (1.1 eq) in 2-propanol.

  • Add ammonium acetate (3.0 eq) to act as both the nitrogen source and a mild buffer.

  • Reflux the mixture for 4–6 hours under continuous stirring.

  • Self-Validation Checkpoint: The reaction will transition from a clear solution to a thick suspension as the highly polar lactam precipitates. Filter the solid and analyze via TLC (EtOAc/Hexane 1:1). A single, strongly UV-active spot at the baseline ( Rf​≈0.1 ) confirms the formation of the pyridone core.

Step 2: Deoxychlorination via Vilsmeier-Haack Activation

Causality: Direct chlorination with neat POCl3​ often fails due to the high activation energy required to disrupt the tautomeric lactam. Pre-mixing POCl3​ with DMF generates a highly electrophilic chloroiminium ion (Vilsmeier reagent). This intermediate rapidly attacks the lactam oxygen, transforming it into an excellent leaving group and facilitating nucleophilic displacement by chloride[2].

  • In a dry flask under N2​ , cool DMF (3.0 eq) to 0–5°C.

  • Dropwise add POCl3​ (12.0 eq), maintaining the internal temperature below 10°C to control the exothermic formation of the Vilsmeier complex[3].

  • Add the pyridone acetal from Step 1 (1.0 eq) portion-wise.

  • Heat the mixture to 70–80°C for 2–4 hours.

  • Self-Validation Checkpoint: The solid suspension will dissolve into a dark, homogeneous solution. Quench a 50 µL aliquot into cold aqueous NaHCO3​ and extract with EtOAc. TLC will show the complete disappearance of the baseline spot and the emergence of a highly lipophilic product at Rf​≈0.6 .

Step 3: Inverse Quenching & Acetal Deprotection

Causality: Standard aqueous workups of POCl3​ reactions cause massive, localized exotherms (often exceeding 100°C) that hydrolyze the newly formed 2-chloroquinoline back to the starting pyridone. Inverse quenching into a buffered organic/aqueous mixture safely dissipates heat while simultaneously providing the acidic environment needed to cleave the acetal[3].

  • Cool the post-reaction mixture from Step 2 to room temperature and dilute with acetonitrile (5 volumes).

  • Slowly transfer this mixture via an addition funnel into a vigorously stirred 50:50 (v/v) solution of acetonitrile/water maintained at 0°C[3].

  • Stir for 2 hours to ensure >97% quenching of all active P-Cl bonds[3].

  • Extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: Analyze the crude solid via 1H NMR. The complete disappearance of the multiplet at ~3.9 ppm (the ethylene acetal bridge) and the appearance of a sharp ketone carbonyl stretch at ~1710 cm−1 via IR confirms successful deprotection to the target 6-ketone.

Troubleshooting & FAQs

ChlorinationLogic Start Low Yield in POCl3 Chlorination? CheckTar Is there heavy tar formation? Start->CheckTar TarYes Reduce Temp to 70°C & Add DMF (Cat.) CheckTar->TarYes  Yes TarNo Check Conversion via TLC/HPLC CheckTar->TarNo  No IncConv Low Conversion: Use POCl3/PCl5 mix TarNo->IncConv  Incomplete Quench Product lost during aqueous workup? TarNo->Quench  Complete QuenchFix Use Inverse Quench into MeCN/H2O Quench->QuenchFix  Yes

Fig 2: Troubleshooting logic tree for optimizing POCl3-mediated chlorination yields.

Q1: Why is my POCl3​ chlorination yield stuck below 50% with heavy tar formation? A1: Heating neat POCl3​ with electron-deficient pyridones often leads to thermal degradation before chlorination can occur. By introducing DMF, you generate the highly electrophilic Vilsmeier-Haack intermediate, which drastically lowers the activation energy for the C-OH to C-Cl conversion. Studies show that a molar ratio of substrate:DMF: POCl3​ at 1:3:12 is optimal for maximizing conversion (up to 98% yield) while minimizing tar[2].

Q2: Can I improve the atom economy and avoid using a massive excess of POCl3​ ? A2: Yes. If large excesses of POCl3​ pose a safety or disposal hazard at your scale, you can perform a solvent-free chlorination using equimolar amounts of POCl3​ (1.0–1.5 eq) in the presence of a stoichiometric organic base, such as pyridine or triethylamine[4]. The base coordinates with the phosphoryl intermediates, driving the elimination step and allowing the reaction to proceed with >85% yields and 99.2% regiospecificity[4][5].

Q3: My substrate is exceptionally unreactive, and even the DMF/ POCl3​ system leaves unreacted starting material. What is the next step? A3: For highly deactivated or sterically hindered systems, POCl3​ alone may not be a sufficiently strong chlorinating agent. The addition of Phosphorus Pentachloride ( PCl5​ ) creates a highly robust POCl3​ / PCl5​ mixture that can overcome this energy barrier[6]. Using 1.0 equivalent of PCl5​ relative to the substrate will drive the reaction to completion[6].

Quantitative Optimization Data

To assist in selecting the best chlorination parameters for your specific laboratory setup, refer to the comparative data below:

Chlorination ConditionReagent EquivalentsAdditiveTemp (°C)Typical Yield (%)Purity (LCAP)Primary Issue Addressed
Neat POCl3​ 10.0None10045< 80%Baseline standard; high tar formation.
POCl3​
  • DMF
12.0DMF (3.0 eq)8085–98> 95%Improves electrophilicity, reduces tar[2].
POCl3​
  • PCl5​
  • 3.0 PCl5​ (1.0 eq)9088> 90%Overcomes low reactivity of electron-deficient cores[6].
    Equimolar POCl3​ 1.0–1.5Pyridine (1.0 eq)110 (Sealed)85–94> 96%Maximizes atom economy, simplifies workup[4].

    References

    • [1] Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones | Request PDF. ResearchGate.

    • [2] 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews.

    • [4] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.

    • [3] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications.

    • [5] PREPARATION OF 2-CHLOROPYRIDINE. Taylor & Francis.

    • [6] POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society.

    Sources

    Optimization

    Technical Support Center: Purification Strategies for 2-Chloro-7,8-dihydro-6(5H)-quinolinone

    Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 2-chloro-7,8-dihydro-6...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 2-chloro-7,8-dihydro-6(5H)-quinolinone (also referred to as 2-chloro-5,6,7,8-tetrahydroquinolin-6-one).

    This compound is a critical intermediate in the synthesis of biologically active heterocyclic pharmaceuticals, including IRAK4 degraders and cytotoxic agents[1][2]. However, its fused cyclohexanone-pyridine architecture and activated halogen present unique chromatographic challenges.

    Part 1: Impurity Profile & Root Cause Analysis

    Before troubleshooting, it is critical to understand the mechanistic origins of the impurities you are trying to remove. The synthesis typically involves the N-oxidation of a tetrahydroquinoline precursor, followed by a Boekelheide-type rearrangement or direct chlorination using POCl3​ [2][3].

    • Regioisomers (e.g., 4-chloro-7,8-dihydro-6(5H)-quinolinone): During the POCl3​ mediated chlorination of the N-oxide, the chloride ion can attack either the highly electrophilic C2 or C4 positions. This results in a mixture of 2-chloro and 4-chloro regioisomers[3].

    • Over-Chlorinated Byproducts: Excess chlorinating agent or prolonged reaction times can lead to electrophilic chlorination alpha to the ketone (C5 or C7) or further substitution on the pyridine ring[4].

    • Hydrolysis Products (2-hydroxy derivative): The 2-chloro substituent on an electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by ambient moisture, yielding the 2-hydroxy (pyridone) degradation product[5].

    Part 2: Troubleshooting FAQs

    Q1: I am seeing severe co-elution of the 2-chloro and 4-chloro regioisomers during standard Flash Column Chromatography (FCC) using Hexane/Ethyl Acetate. How can I resolve them? A1: Hexane/EtOAc separations rely primarily on dipole-dipole interactions and hydrogen bonding. Because the 2-chloro and 4-chloro isomers have nearly identical polarities, they co-elute. Solution: Switch your solvent system to Toluene/Ethyl Acetate . Toluene introduces π−π stacking interactions. The spatial distribution of the π -electron cloud differs significantly between the 2-chloro and 4-chloro isomers relative to the ring nitrogen. Toluene selectively interacts with these differing π -densities, amplifying the selectivity factor ( α ) and separating the bands on silica gel.

    Q2: My isolated product contains up to 10% of the 2-hydroxy degradation product after silica gel chromatography, even though my crude NMR showed none. What is causing this? A2: Your product is degrading on the column. Standard silica gel is inherently acidic (pH ~4.5–5.5). The acidic silanol groups hydrogen-bond to the quinoline nitrogen, withdrawing electron density from the C2 position. This dramatically lowers the activation energy for hydrolysis, allowing ambient water in your solvents to displace the chloride[5]. Solution: Buffer your silica gel by pre-flushing the column with 1% Triethylamine ( Et3​N ) in your starting solvent, or switch to neutral alumina.

    Q3: What is the most efficient way to remove unreacted N-oxide precursor without losing my target ketone? A3: N-oxides are significantly more polar than their chlorinated counterparts due to the strong N+−O− dipole[3][6]. Do not waste time on a slow gradient column. Instead, use a short silica plug. Elute the target 2-chloro compound with a non-polar mixture (e.g., 10% EtOAc in Heptane), which will leave the N-oxide permanently bound to the baseline of the plug.

    Part 3: Quantitative Chromatographic Data

    Use the following empirical data to calibrate your purification methods.

    Table 1: Chromatographic Behavior of the Crude Mixture
    CompoundRelative PolarityTLC Rf​ (Hex/EtOAc 7:3)HPLC RT (min)*
    2,5-dichloro-7,8-dihydro-6(5H)-quinolinone (Over-chlorinated)Lowest0.658.2
    2-chloro-7,8-dihydro-6(5H)-quinolinone (Target)Medium-Low0.456.5
    4-chloro-7,8-dihydro-6(5H)-quinolinone (Regioisomer)Medium0.406.1
    2-chloro-5,6,7,8-tetrahydroquinoline 1-oxide (Precursor)High0.153.4
    2-hydroxy-7,8-dihydro-6(5H)-quinolinone (Hydrolysis)Highest0.052.8

    *Based on the Preparative HPLC gradient outlined in Table 2.

    Table 2: Preparative HPLC Gradient Program

    Column: C18, 5 µm, 100 Å, 21.2 x 250 mm. Flow rate: 20 mL/min.

    Time (min) % Water (0.1% TFA) % Acetonitrile (0.1% TFA)
    0.0 90 10
    2.0 90 10
    15.0 40 60
    20.0 5 95

    | 22.0 | 5 | 95 |

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Buffered Flash Column Chromatography (FCC)

    Purpose: Resolution of regioisomers while preventing on-column hydrolysis.

    • Stationary Phase Preparation: Slurry-pack standard silica gel (40-63 µm) using Toluene containing 1% Et3​N (v/v). Flush with 3 column volumes (CV) of the same mixture to neutralize all acidic silanol sites.

    • Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite (1:2 mass ratio to crude) and evaporate to dryness to create a free-flowing powder. Dry-load this onto the column head to prevent local concentration spikes that cause streaking.

    • Elution: Run a shallow step-gradient:

      • 2 CV of Toluene (100%)

      • 4 CV of Toluene/EtOAc (95:5)

      • 6 CV of Toluene/EtOAc (90:10) — Target compound elutes here.

    • Self-Validation (2D-TLC): To confirm no degradation occurred during elution, spot a pooled fraction on a TLC plate. Run it in Toluene/EtOAc (8:2). Dry the plate, rotate it 90 degrees, and run it again. A single spot lying perfectly on the diagonal confirms absolute stability; off-diagonal spots indicate active degradation.

    Protocol B: High-Purity Isolation via Preparative HPLC

    Purpose: Final polishing to >99.5% purity for biological assays.

    • Sample Preparation: Dissolve the FCC-purified material in Acetonitrile/DMSO (8:2) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Execution: Inject 1 mL per run using the gradient in Table 2 . Monitor UV absorbance at 254 nm and 280 nm. Collect the peak eluting at ~6.5 minutes.

    • Recovery: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use rotary evaporation with heat, as prolonged exposure to aqueous TFA during concentration will drive hydrolysis to the 2-hydroxy byproduct.

    • Self-Validation: Re-inject a 5 µL aliquot of the lyophilized powder (dissolved in pure MeCN) using an analytical C18 column. A single peak with >99.5% Area Under the Curve (AUC) validates the workflow.

    Part 5: Purification Decision Workflow

    PurificationWorkflow Start Crude 2-Chloro-7,8-dihydro- 6(5H)-quinolinone Mixture Q1 Identify Major Impurity via LC-MS / NMR Start->Q1 Regio Regioisomers (e.g., 4-chloro) Q1->Regio Isomerization Polar Polar Byproducts (N-oxide, 2-hydroxy) Q1->Polar Hydrolysis/Oxidation NonPolar Non-Polar Byproducts (Over-chlorinated) Q1->NonPolar Over-reaction FCC Protocol A: Buffered FCC (Toluene/EtOAc Gradient) Neutralizes silica acidity Regio->FCC Wash Short Silica Plug (Elute with 10% EtOAc/Heptane) Retains polar baseline Polar->Wash Recryst Selective Recrystallization (Heptane/EtOAc 3:1) Cools slowly to 4°C NonPolar->Recryst Prep Protocol B: Preparative HPLC (C18, MeCN/H2O + 0.1% TFA) Lyophilize immediately FCC->Prep If <98% pure Pure Pure Target Compound (>99.5% Purity) FCC->Pure If >98% pure Wash->Prep If <98% pure Wash->Pure If >98% pure Recryst->Prep If <98% pure Recryst->Pure If >98% pure Prep->Pure

    Figure 1: Decision tree for the purification of 2-chloro-7,8-dihydro-6(5H)-quinolinone based on impurity profile.

    References

    • Zong, Z. et al. "2-CHLORO-5,6,7,8-TETRAHYDROQUINOLINE 1-OXIDE synthesis." ChemicalBook. 3

    • Zimmerman, S. C. et al. "Synthesis and Structure of Molecular Tweezers Containing Active Site Functionality." University of Illinois. 6

    • "Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones." ResearchGate. 1

    • "WO2023237049A1 - Degradation of irak4 by conjugation of irak4 inhibitors with e3 ligase ligand and methods of use." Google Patents.2

    • Dulla, B. "Balakrishna Dulla PhD Thesis 2013." Universität Regensburg. 5

    Sources

    Troubleshooting

    Optimizing solvent selection for dihydro-quinolinone crystallization

    Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique thermodynamic and kinetic challenges encountered during the crystalliz...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique thermodynamic and kinetic challenges encountered during the crystallization of dihydro-quinolinone (DHQ) derivatives.

    This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the causality behind solvent-solute interactions, you can transition from empirical trial-and-error to rational process design.

    FAQ 1: Thermodynamic Modeling & Initial Solvent Screening

    Q: How do I rationally select an initial solvent screening panel for novel DHQ derivatives without wasting valuable API?

    Answer: Instead of relying on empirical trial-and-error, you should utilize thermodynamic modeling frameworks like the Nonrandom Two-Liquid Segment Activity Coefficient (NRTL-SAC) model[1]. DHQ derivatives possess a cyclic amide (lactam) core, which forms complex, highly directional hydrogen-bonding networks.

    The Causality: The NRTL-SAC model characterizes the API based on four conceptual segments: hydrophobic, polar attractive, polar repulsive, and hydrophilic[1]. By measuring the solubility of your DHQ derivative in a minimal set of diverse reference solvents, you define its unique segment parameters. You can then run in silico virtual experiments to predict its solubility across hundreds of pure and mixed solvents, allowing you to select a system that maximizes solubility at high temperatures and minimizes it at low temperatures[1].

    Self-Validating Protocol: NRTL-SAC Parameterization

    • Solvent Selection: Select 4-5 reference solvents with distinct polarities (e.g., Water, Ethanol, Toluene, Ethyl Acetate).

    • Saturation: Create saturated suspensions of the DHQ derivative in each solvent at 20°C and 50°C.

    • Equilibration & Sampling: Agitate for 24 hours. Filter the supernatant through a 0.22 µm PTFE syringe filter to ensure no solid particulates remain.

    • Quantification: Analyze the filtrate concentration via HPLC to determine absolute solubility.

    • Modeling & Validation: Input the solubility data into the NRTL-SAC software to generate the API's parameters. Predict the solubility curve for a novel binary mixture (e.g., Ethanol/n-Hexane) and validate the prediction experimentally at 30°C. If the experimental value matches the prediction within a 10% margin, the model is validated for process scale-up[1].

    Troubleshooting Guide: Resolving Liquid-Liquid Phase Separation (Oiling Out)

    Q: My DHQ derivative consistently "oils out" (forms an emulsion) instead of crystallizing. What causes this, and how can I force crystalline nucleation?

    Answer: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), is a severe process deviation where the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming a solid crystalline lattice[2][3].

    The Causality: LLPS occurs when the crystallization trajectory intersects the binodal curve of a miscibility gap before it crosses the solubility curve[4]. This is highly common in DHQ derivatives when operating near the compound's melting point, when using a solvent mixture with a massive polarity gap (e.g., Ethanol and Hexane), or when supersaturation is generated too rapidly[5]. The solute molecules become kinetically trapped in the viscous oil droplets, completely hindering ordered crystal lattice integration[2][6].

    To resolve this, you must map the Metastable Zone Width (MSZW) and implement a precise seeding strategy to bypass the LLPS boundary[2].

    OilingOutResolution Start Observe LLPS (Oiling Out) Analyze Map MSZW & LLPS Boundary (Using FBRM/PVM) Start->Analyze Decision Is LLPS boundary above solubility curve? Analyze->Decision Action1 Thermodynamic Fix: Adjust Solvent Polarity Decision->Action1 Yes (Thermodynamic Trap) Action2 Kinetic Fix: Reduce Cooling/Dosing Rate Decision->Action2 No (Kinetic Overshoot) Seed Implement Seeding Strategy (Halfway into MSZW) Action1->Seed Action2->Seed Success Crystalline Suspension Achieved Seed->Success

    Caption: Decision tree for troubleshooting Liquid-Liquid Phase Separation (LLPS) during crystallization.

    Step-by-Step Methodology: MSZW Determination and Seeding Protocol

    • Preparation: Prepare a saturated solution of the DHQ derivative in the primary solvent (e.g., Ethanol) at 50°C.

    • Clarification: Filter the solution into a temperature-controlled reactor equipped with a Focused Beam Reflectance Measurement (FBRM) probe. This ensures no foreign particulates induce premature, uncontrolled nucleation.

    • Boundary Mapping: Cool the solution at a constant rate (e.g., 0.5°C/min). Record the exact temperature at which the FBRM detects a sharp spike in chord counts—this is your nucleation point. The delta between the saturation temperature and this nucleation temperature is your MSZW[2][4].

    • Dissolution: Reheat the system to 55°C to completely dissolve the nucleated particles.

    • Targeted Cooling: Cool the solution to a temperature exactly halfway into the measured MSZW.

    • Seed Addition: Introduce 1-5 wt% of pre-milled DHQ seed crystals. If using an antisolvent system, suspend the seeds in the poor solvent prior to addition to prevent localized dissolution[3].

    • Slurry Aging: Hold the temperature isothermal for 1-2 hours. This allows the seed bed to grow and consume the supersaturation, effectively bypassing the LLPS boundary by providing a lower-energy pathway for solute deposition[2].

    • Final Isolation: Resume cooling at a highly controlled, slow rate (0.1 - 0.2°C/min) to the final isolation temperature.

    FAQ 2: Antisolvent Selection and Polymorph Control

    Q: When using antisolvent crystallization for DHQ, I often get a mixture of polymorphs or amorphous material. How do I select the right antisolvent?

    Answer: Amorphous precipitation or polymorphic mixtures in antisolvent crystallization are the direct result of localized zones of extreme supersaturation at the dosing point.

    The Causality: For DHQ compounds, polar protic solvents (like methanol or ethanol) are frequently used as the primary solvent to satisfy the hydrogen-bonding requirements of the molecule[7]. Non-polar antisolvents (like n-hexane or toluene) are then used to crash out the product[7][8]. However, if the polarity gap between the solvent and antisolvent is too extreme, rapid demixing occurs[5]. The system cannot maintain a uniform supersaturation gradient, leading to the kinetic precipitation of the amorphous form or metastable polymorphs, rather than the thermodynamically stable crystal lattice.

    Self-Validating Protocol: Non-Linear Antisolvent Dosing To validate that your antisolvent addition is not causing localized crashing, implement a multi-stage, non-linear dosing strategy:

    • Dose the first 20% of the antisolvent very slowly to bring the system just inside the metastable zone.

    • Add seed crystals and age the slurry for 1 hour.

    • Dose the remaining 80% of the antisolvent using a convex addition profile (starting extremely slow and gradually increasing the rate).

    • Validation: Analyze samples taken at 20%, 50%, and 100% antisolvent addition via X-Ray Powder Diffraction (XRPD). If the XRPD patterns are perfectly consistent across all three samples, your dosing rate successfully maintained polymorphic control[3].

    Data Presentation: Solvent Profiles for DHQ Crystallization

    The following table synthesizes quantitative and qualitative data regarding common solvent systems utilized in the isolation and crystallization of dihydro-quinolinone derivatives[7][8][9].

    Solvent CategoryTypical SolventsRole in DHQ CrystallizationCommon Issues & Troubleshooting
    Polar Protic Methanol, Ethanol, IsopropanolPrimary (Good) Solvent. Forms strong H-bonds with the lactam carbonyl.High solubility at low temperatures can reduce yield. Best utilized as part of a binary cooling system.
    Aprotic Polar THF, DMF, DMSOPrimary Solvent for highly recalcitrant or high-molecular-weight DHQ derivatives.High risk of solvent entrapment or solvate formation. Requires rigorous drying or high-temperature repulping.
    Non-Polar n-Hexane, TolueneAntisolvent. Drastically reduces solubility to maximize yield.Rapid addition causes oiling out (LLPS) due to polarity shock[5]. Must be dosed slowly with high agitation.
    Binary Mixtures Ethanol / n-Hexane, Toluene / EthanolTunable systems for combined cooling/antisolvent crystallization.Phase separation if the solvent ratio crosses the miscibility gap[4]. Always map the ternary phase diagram first.

    References

    • Mettler Toledo. "Oiling Out in Crystallization". mt.com.[Link]

    • Kokitkar, P. B., Plocharczyk, E., & Chen, C.-C. (2008). "Modeling Drug Molecule Solubility to Identify Optimal Solvent Systems for Crystallization". Organic Process Research & Development. sci-hub.box.[Link]

    • KiloMentor. "The Problem of Oiling Out in Chemical Process Development". blogspot.com.[Link]

    • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". mdpi.com.[Link]

    • ResearchGate. "Crystallization of an active pharmaceutical ingredient that oils out". researchgate.net.[Link]

    • Google Patents. "Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid" (DE102005048694A1). google.com.
    • Google Patents. "Method for preparing dihydroquinolinone compound" (JP2021178818A). google.com.
    • Google Patents. "Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone" (CN108383781B). google.com.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Low Conversion Rates in Quinolinone Functionalization

    Welcome to the technical support center for quinolinone functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for quinolinone functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high conversion rates in their reactions. Quinoline and its derivatives are privileged scaffolds in drug discovery and materials science, but their functionalization can be challenging.[1][2][3] This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues, from first-pass diagnostics to in-depth mechanistic troubleshooting.

    Section 1: First-Pass Diagnostics - The Low-Hanging Fruit

    Before delving into complex mechanistic problems, it's crucial to rule out common procedural and reagent-related issues. Low conversion is often a result of subtle, overlooked factors.

    Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) has stalled or shows very low conversion. Where should I start my investigation?

    A1: Start by scrutinizing your reaction setup and reagents, as these are the most frequent sources of failure in otherwise robust palladium-catalyzed reactions.

    1. Atmosphere and Solvent Integrity: Many palladium-catalyzed cross-couplings rely on a Pd(0) active species, which is highly sensitive to oxygen.[4] Similarly, phosphine ligands can be readily oxidized.

    • Inert Atmosphere: Did you rigorously degas your solvent and reaction mixture? Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period are critical.[5] For highly sensitive systems, working in a glovebox is recommended.[5] A simple balloon of inert gas is often insufficient for complete oxygen exclusion.[5][6]

    • Solvent Purity: Are you using anhydrous solvents? Water can interfere with many organometallic reagents (like Grignard or organolithium reagents) and can negatively impact the catalytic cycle, for instance by promoting protodeboronation of boronic acids in Suzuki couplings.[4] Using freshly opened bottles of anhydrous solvent or solvents dried over molecular sieves is best practice.[6][7]

    2. Reagent and Catalyst Quality:

    • Catalyst Activity: Has your palladium catalyst been properly stored? Pd(OAc)₂ for example, should be stored in a desiccator. Over time, catalysts can degrade. Consider using a fresh bottle or a different batch. The reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step; if this is inefficient, the reaction will not proceed.[4]

    • Base Quality: Is your base anhydrous and finely powdered? Bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic. Clumps can lead to poor solubility and inconsistent results. It's often beneficial to grind the base into a fine powder and dry it in an oven before use.[4]

    • Starting Material Purity: Have you confirmed the purity of your quinolinone and coupling partner via NMR or LC-MS? Impurities in starting materials can act as catalyst poisons.[4][8]

    Experimental Protocol: Standard Reaction Setup for Air-Sensitive Cross-Coupling
    • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser) at >125°C overnight and allow it to cool in a desiccator or under a stream of inert gas.[6]

    • Initial Setup: Assemble the glassware, add a magnetic stir bar, and fit the flask with a rubber septum.[5]

    • Inerting the Vessel: Insert a needle connected to an inert gas line (e.g., argon or nitrogen) and an outlet needle. Flush the flask for several minutes to displace all air.[5][9]

    • Adding Solids: Briefly remove the septum and quickly add your solid reagents (e.g., quinolinone substrate, boronic acid, base, and palladium catalyst/ligand). Immediately re-seal the flask and resume flushing with inert gas.

    • Solvent Degassing & Addition: Degas the anhydrous solvent by sparging with inert gas for at least 20-30 minutes.[5] Using a syringe, transfer the required volume of degassed solvent to your reaction flask.

    • Reaction Execution: Heat the reaction to the desired temperature under a positive pressure of inert gas, which can be maintained using a gas bubbler or a balloon.[6]

    Section 2: In-Depth Investigation - Catalyst, Reagents, and Conditions

    If the initial checks do not resolve the issue, a more systematic evaluation of the core reaction components is necessary.

    Q2: I've confirmed my setup is inert and my reagents are pure, but the yield is still poor. How do I troubleshoot the catalytic system itself?

    A2: At this stage, the problem likely lies with the specific combination of catalyst, ligand, base, or solvent, or with the inherent reactivity of your quinolinone substrate.

    Catalyst and Ligand System

    The nitrogen atom in the quinolinone ring can act as a ligand itself, coordinating to the metal center and poisoning the catalyst by preventing access to the active site.[10]

    • Catalyst Loading: While lower catalyst loadings (e.g., <1 mol%) are desirable, a difficult transformation may require a higher initial loading (e.g., 2-5 mol%) to achieve a reasonable conversion.[4][11] You can always optimize to reduce the loading later.

    • Ligand Choice: The ligand is critical. For challenging substrates like aryl chlorides or sterically hindered quinolinones, highly electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the rate-limiting oxidative addition step.[4] If you are using a simple ligand like PPh₃, consider switching to a more advanced one.

    • Catalyst Deactivation: A common failure mode is the precipitation of palladium black, which indicates the aggregation of the active Pd(0) catalyst.[4] This can be caused by high temperatures or an unstable ligand-metal complex. Try running the reaction at a lower temperature for a longer duration.

    Reaction Parameters

    A systematic screening of reaction parameters is a powerful tool. Consider a Design of Experiments (DoE) approach to efficiently explore the parameter space.[10]

    ParameterTroubleshooting ActionRationale
    Solvent Screen a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, THF, Acetonitrile).Solvent affects reagent solubility, catalyst stability, and reaction kinetics. The optimal solvent can vary dramatically between different cross-coupling reaction types.[4]
    Base Test different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, organic bases like DBU).The strength, solubility, and nature of the base are crucial. For example, Suzuki couplings often work well with K₃PO₄, while Buchwald-Hartwig aminations may require a stronger base like NaOtBu.[4]
    Temperature Vary the temperature in 10-20°C increments.C-H activation and oxidative addition steps are often temperature-dependent.[12] However, higher temperatures can also lead to catalyst decomposition and side reactions.[4][13]
    Concentration Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).Changes in concentration can affect reaction rates and the equilibrium of the catalytic cycle.
    Q3: My reaction is a C-H activation/functionalization, and I'm getting low conversion and a mixture of isomers. What should I do?

    A3: Regioselectivity and reactivity in C-H activation are complex and highly dependent on the directing group and catalytic system.

    • Directing Group Efficiency: Many successful quinolinone functionalizations rely on a directing group to position the catalyst near the target C-H bond.

      • N-Oxide: Converting the quinoline to its N-oxide is a powerful strategy that directs functionalization primarily to the C2 and C8 positions.[1][10][12][14] If you are attempting direct C-H activation on the parent quinoline, preparing the N-oxide first may dramatically improve conversion.

      • 8-Aminoquinoline: The 8-amino group is another powerful bidentate directing group that robustly directs functionalization to the C8 position.[10][12]

      • Removable Directing Groups: For other positions, a variety of removable directing groups can be temporarily installed.[12]

    • Catalyst and Conditions for Regioselectivity: The choice of metal and ligands can heavily influence which C-H bond is activated.

      • Pd vs. Rh/Ru: Palladium catalysts are commonly used for C2 functionalization (often with N-oxides), while rhodium or ruthenium catalysts may favor other positions.[15][16]

      • Additives: Additives like pivalic acid (PivOH) or silver salts (e.g., Ag₂CO₃) can act as co-catalysts or ligands, often improving both yield and regioselectivity.[14][17]

    Section 3: Advanced Troubleshooting & Workflow Visualization

    Q4: How can I effectively monitor my reaction to understand why it's failing?

    A4: Simply checking the final timepoint is insufficient for diagnosis. Real-time or frequent reaction monitoring provides crucial insight.

    • Thin-Layer Chromatography (TLC): The simplest method. A quick TLC can show if the starting material is being consumed and if new spots (hopefully product) are appearing. The appearance of multiple new spots may indicate side reactions or decomposition.

    • LC-MS / GC-MS: These are powerful techniques for reaction monitoring. Taking small aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing them by LC-MS can provide a clear profile of starting material consumption, product formation, and the emergence of any byproducts.[18] This data can help you determine if the reaction is simply sluggish or if it has stalled completely.

    • NMR Spectroscopy: Taking a crude NMR of the reaction mixture can help identify major components, including side products like homocoupled starting materials or dehalogenated arenes.[19]

    Troubleshooting Workflow Diagram

    The following diagram outlines a logical workflow for diagnosing low conversion rates.

    G start Low Conversion Observed check_setup Q: Is the reaction setup truly inert and anhydrous? start->check_setup check_reagents Q: Are all reagents (catalyst, base, solvents) fresh and pure? check_setup->check_reagents Yes re_run Action: Correct setup issues. (e.g., improve degassing, use oven-dried glassware). Re-run reaction. check_setup->re_run No purify_reagents Action: Purify starting materials. Use fresh catalyst/base/solvent. Re-run reaction. check_reagents->purify_reagents No optimize Systematic Optimization Required check_reagents->optimize Yes optimize_catalyst Q: Is the catalyst/ligand system optimal? - Increase catalyst loading - Screen different ligands optimize->optimize_catalyst optimize_conditions Q: Are the reaction conditions optimal? - Screen solvents - Screen bases - Vary temperature optimize_catalyst->optimize_conditions check_monitoring Q: Is the reaction stalling or forming byproducts? - Implement reaction monitoring (TLC, LC-MS) optimize_conditions->check_monitoring solution High Conversion Achieved check_monitoring->solution Problem Identified & Solved caption Fig 1. Troubleshooting Decision Tree

    Caption: Fig 1. A decision tree for troubleshooting low conversion.

    Generalized Reaction Scheme & Failure Points

    Many functionalizations rely on transition-metal catalysis. The diagram below illustrates a generic palladium-catalyzed cross-coupling cycle and highlights potential points of failure.

    G cluster_cycle Catalytic Cycle cluster_failure Common Failure Points pd0 Active Pd(0)L _n_ ox_add Oxidative Addition R-Pd(II)(X)L _n_ pd0->ox_add Quinolinone-X failure3 Failure 3: Catalyst poisoning or decomposition to Pd Black. pd0->failure3 Off-Cycle Pathway transmetal Transmetalation R-Pd(II)(R')L _n_ ox_add->transmetal R'-[M] red_elim Reductive Elimination R-R' transmetal->red_elim red_elim->pd0 Product Out failure1 Failure 1: Inefficient Pd(II) -> Pd(0) reduction from pre-catalyst. failure1->pd0 failure2 Failure 2: Oxidative addition is too slow. (Wrong ligand, unreactive R-X bond) failure2->ox_add Rate-Limiting Step Fails caption Fig 2. Catalytic Cycle Failure Points

    Sources

    Troubleshooting

    Overcoming solubility issues of 2-chloro-7,8-dihydro-6(5H)-quinolinone

    An in-depth guide to successfully working with 2-chloro-7,8-dihydro-6(5H)-quinolinone in your research. Technical Support Center: 2-chloro-7,8-dihydro-6(5H)-quinolinone Welcome to the technical support guide for 2-chloro...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth guide to successfully working with 2-chloro-7,8-dihydro-6(5H)-quinolinone in your research.

    Technical Support Center: 2-chloro-7,8-dihydro-6(5H)-quinolinone

    Welcome to the technical support guide for 2-chloro-7,8-dihydro-6(5H)-quinolinone. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common experimental hurdles with this compound. The following sections are structured in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.

    Frequently Asked Questions (FAQs)

    This section addresses fundamental questions about the properties and handling of 2-chloro-7,8-dihydro-6(5H)-quinolinone.

    Q1: What is 2-chloro-7,8-dihydro-6(5H)-quinolinone and what are its basic properties?

    2-chloro-7,8-dihydro-6(5H)-quinolinone is a heterocyclic organic compound. It belongs to the quinolinone class, which are core structures in many biologically active molecules.[1] Its key properties are summarized in the table below. Note that there are two closely related isomers; this guide specifically addresses the 6(5H)-quinolinone (CAS: 124467-36-3).

    Table 1: Physicochemical Properties of 2-chloro-7,8-dihydro-6(5H)-quinolinone

    PropertyValueSource(s)
    Molecular Formula C₉H₈ClNO[2][3]
    Molecular Weight 181.62 g/mol [2][4]
    CAS Number 124467-36-3[4]
    Typical Purity ≥97%[4]
    Physical Form Solid[2]
    IUPAC Name 2-chloro-7,8-dihydroquinolin-5(6H)-one[4]

    Q2: How should I store this compound to ensure its stability?

    For long-term stability, the compound should be stored as a solid in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Based on handling recommendations for similar heterocyclic compounds, storage at 2-8°C is advisable.[6] Avoid repeated freeze-thaw cycles of solutions. For solutions in organic solvents like DMSO, storage at -20°C or -80°C is standard practice.

    Q3: What solvents are recommended for preparing stock solutions?

    For initial testing, the following solvents are recommended:

    • Dimethyl Sulfoxide (DMSO): An excellent starting point due to its high solubilizing power for a wide range of organic molecules. A related compound, 5,6,7,8-tetrahydro-2(1H)-quinolinone, is soluble in DMSO at 20 mg/mL.[6]

    • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent. The same related compound is soluble in DMF at 20 mg/mL.[6]

    • Ethanol: A polar protic solvent that can be suitable for some applications. The tetrahydro-quinolinone analog is soluble in ethanol at 30 mg/mL.[6]

    Important: Always start with a small amount of your compound to test solubility before committing a larger quantity. A detailed protocol for this is provided in the Troubleshooting Guide (Q4).

    Troubleshooting Guide

    This section provides solutions to specific problems you may encounter during your experiments.

    Q4: My compound is not dissolving in my chosen solvent. What is the protocol for finding a suitable solvent?

    Difficulty in dissolving the compound is a common issue. The cause is often a mismatch between the compound's polarity and that of the solvent. The recommended approach is a systematic solubility screen.

    Protocol: Small-Scale Solubility Screening

    • Preparation: Accurately weigh approximately 1-2 mg of 2-chloro-7,8-dihydro-6(5H)-quinolinone into a small, clear glass vial (e.g., a 1.5 mL HPLC vial).

    • Solvent Addition: Add a small, measured volume of your first test solvent (e.g., 100 µL of DMSO). This creates an initial high-concentration slurry (10-20 mg/mL).

    • Energy Input: Vigorously mix the sample using a vortex mixer for 1-2 minutes. If dissolution is still incomplete, use a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but be mindful of potential degradation with heat-sensitive compounds.

    • Visual Inspection: Carefully observe the solution against a dark background. Look for any visible solid particles. A completely dissolved sample will be a clear solution.

    • Incremental Dilution: If the compound has dissolved, you have found a suitable solvent at that concentration. If it has not, add another measured volume of solvent (e.g., another 100 µL to reach a concentration of 5-10 mg/mL) and repeat Step 3. Continue this process until the compound fully dissolves.

    • Documentation: Record the final concentration at which the compound was fully soluble in each tested solvent. This information is invaluable for preparing future stock solutions.

    The workflow below visually summarizes this process.

    G cluster_workflow Solubility Screening Workflow start Weigh 1-2 mg of Compound add_solvent Add 100 µL Solvent start->add_solvent mix Vortex / Sonicate add_solvent->mix check Is Solution Clear? mix->check success Success: Document Solvent & Concentration check->success  Yes add_more_solvent Add another 100 µL Solvent check->add_more_solvent No add_more_solvent->mix fail Try a Different Solvent add_more_solvent->fail If max volume reached

    Caption: A step-by-step workflow for determining compound solubility.

    Q5: My compound dissolved perfectly in DMSO, but it crashed out when I added it to my aqueous cell culture media or buffer. What should I do?

    This is a classic solubility problem known as precipitation upon solvent-shifting. It occurs because while the compound is soluble in the organic co-solvent (like DMSO), its solubility in the final aqueous solution is much lower. The key is to not exceed the compound's aqueous solubility limit.

    Troubleshooting Steps:

    • Reduce Final Concentration: This is the simplest solution. Try preparing a more dilute final solution.

    • Optimize Co-Solvent Percentage: Most cell-based assays can tolerate up to 0.5-1% DMSO, but this should be experimentally verified. Ensure your final DMSO concentration does not exceed this limit. If precipitation still occurs, the required concentration of your compound may be above its aqueous solubility limit, even with a co-solvent.

    • pH Adjustment: The quinolinone structure contains nitrogen and carbonyl groups, meaning its charge state and solubility can be influenced by pH.[9] Systematically test the solubility of the compound in a range of buffers (e.g., pH 5, 7.4, 9) to see if solubility improves.

    • Use of Surfactants or Excipients: For formulation development, non-ionic surfactants like Tween® 80 or solubilizing agents like cyclodextrins can be used to increase apparent aqueous solubility, but their compatibility with your assay must be confirmed.

    The following decision tree can guide your troubleshooting process.

    G cluster_troubleshooting Troubleshooting Aqueous Precipitation start Compound Precipitated in Aqueous Buffer q1 Is final co-solvent % < 1% (e.g., DMSO)? start->q1 a1_no Reduce co-solvent concentration and re-test q1->a1_no No q2 Is final compound concentration critical? q1->q2 Yes a2_no Lower the final compound concentration q2->a2_no No q3 Can the buffer pH be adjusted? q2->q3 Yes a3_yes Test solubility at different pH values q3->a3_yes Yes end_solution Consider formulation with excipients (e.g., cyclodextrin) q3->end_solution No

    Caption: A decision tree for resolving compound precipitation issues.

    Q6: I'm observing inconsistent results or new peaks in my analysis over time. Could my compound be degrading?

    Yes, compound instability can lead to variability. The quinoline core, while aromatic, can be susceptible to degradation, particularly under harsh conditions.[8] Studies on the degradation of quinoline itself often show that the process is initiated by hydroxylation and subsequent ring cleavage.[10][11][12]

    Potential Causes of Degradation:

    • pH Extremes: Strong acidic or basic conditions can catalyze hydrolysis or other rearrangements. A related dihydro-dihydroxyquinoline derivative has been shown to decompose under acidic conditions.[9]

    • Oxidation: Exposure to air and light, especially in solution, can lead to oxidation. Quinoline itself turns yellow and then brown upon aging, particularly when exposed to light.[8]

    • Reactive Reagents: Be mindful of other components in your experimental mixture. Strong oxidizing or reducing agents will likely affect the compound.

    Recommendations:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh from the solid compound for each experiment.

    • Protect from Light: Store solutions in amber vials or wrap vials in foil to prevent photodegradation.

    • Inert Atmosphere: For maximum stability in long-term solution storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

    • Stability Study: If you suspect degradation, perform a simple stability study. Prepare a solution and analyze it by HPLC or LC-MS at time zero and then after 24, 48, and 72 hours under your experimental conditions (e.g., at room temperature on the benchtop). The appearance of new peaks or a decrease in the area of the parent peak will confirm instability.

    References

    • 2-Chloro-6,7-dihydroquinolin-8(5H)-one - ChemBK . ChemBK. [Link]

    • Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86 - PubMed . FEMS Microbiology Letters. [Link]

    • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI . Molecules. [Link]

    • 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone - PubChem . National Center for Biotechnology Information. [Link]

    • Degradation of Quinoline by a Soil Bacterium - PubMed . Microbios. [Link]

    • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives . Massey University. [Link]

    • Possible degradation pathway of quinoline. Reprinted with permission... - ResearchGate . ResearchGate. [Link]

    • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate . ResearchGate. [Link]

    • Quinoline - Wikipedia . Wikipedia. [Link]

    • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions - ResearchGate . ResearchGate. [Link]

    Sources

    Optimization

    Technical Support Center: Purification of 2-chloro-7,8-dihydro-6(5H)-quinolinone

    Welcome to the Technical Support Center for the purification of 2-chloro-7,8-dihydro-6(5H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the purification of 2-chloro-7,8-dihydro-6(5H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested protocols to address the common challenges encountered during the purification process.

    Introduction: The Challenge of Purity

    The successful synthesis of 2-chloro-7,8-dihydro-6(5H)-quinolinone is only half the battle. The crude product is often contaminated with a variety of impurities, including unreacted precursors, byproducts, and residual reagents. The removal of these impurities is critical for accurate downstream applications, from biological screening to further synthetic transformations. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective techniques.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common types of impurities I should expect in my crude 2-chloro-7,8-dihydro-6(5H)-quinolinone?

    A1: While the exact impurity profile depends on the specific synthetic route, you can generally classify them into three categories:

    • Acidic Impurities: These can include unreacted starting materials with carboxylic acid or phenolic functionalities, or acidic byproducts formed during the reaction.

    • Basic Impurities: Unreacted amine precursors or basic byproducts are common contaminants in heterocyclic syntheses.

    • Neutral Impurities: These are non-ionizable organic molecules, which can be either polar or non-polar, and often include side-products of the main reaction.

    Q2: My crude product is a dark, oily residue. Where do I start?

    A2: An oily or dark-colored crude product often indicates the presence of significant impurities and polymeric material. A good first step is an aqueous workup involving a liquid-liquid extraction to remove highly polar and ionic impurities. This initial cleanup can significantly simplify subsequent purification steps.

    Q3: I'm seeing multiple spots on my TLC, even after a column. What's going on?

    A3: This is a common and often frustrating issue. Several factors could be at play:

    • Co-eluting Impurities: The impurity may have a very similar polarity to your product, making separation by standard column chromatography difficult.

    • Compound Degradation: 2-chloro-7,8-dihydro-6(5H)-quinolinone, like many chlorinated heterocyclic compounds, may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[1]

    • Inappropriate Solvent System: The chosen eluent may not have the optimal selectivity to resolve your product from the impurity.

    Q4: Can I use recrystallization as my primary purification method?

    A4: Recrystallization can be a highly effective method for achieving high purity, provided you can find a suitable solvent system.[1] The ideal solvent will dissolve your crude product at an elevated temperature and allow the pure 2-chloro-7,8-dihydro-6(5H)-quinolinone to crystallize upon cooling, leaving the impurities in the mother liquor. However, for complex mixtures with multiple impurities, recrystallization alone may not be sufficient.

    Troubleshooting Guides

    Problem 1: Persistent Acidic or Basic Impurities

    Scenario: Your NMR or LC-MS analysis indicates the presence of acidic or basic contaminants that are not removed by simple filtration or a single solvent wash.

    Root Cause Analysis & Solution Workflow:

    This is a classic scenario where the differing acid-base properties of the components can be exploited. An acid-base extraction is a powerful and often overlooked first-line purification technique.[2][3] The principle relies on the differential solubility of the neutral organic compound versus its protonated or deprotonated (salt) form in aqueous and organic phases.[4][5][6]

    DOT Diagram: Acid-Base Extraction Workflow

    AcidBaseExtraction start Crude Product in Organic Solvent (e.g., DCM, EtOAc) add_acid Wash with dilute aq. Acid (e.g., 1M HCl) start->add_acid separate_acid Separate Layers add_acid->separate_acid organic_layer1 Organic Layer: Product + Neutral/Acidic Impurities separate_acid->organic_layer1 aqueous_layer1 Aqueous Layer: Protonated Basic Impurities separate_acid->aqueous_layer1 add_base Wash Organic Layer with dilute aq. Base (e.g., 1M NaHCO3) organic_layer1->add_base separate_base Separate Layers add_base->separate_base organic_layer2 Organic Layer: Pure Product + Neutral Impurities separate_base->organic_layer2 aqueous_layer2 Aqueous Layer: Deprotonated Acidic Impurities separate_base->aqueous_layer2 final_product Purified Product (after drying and solvent removal) organic_layer2->final_product

    Caption: Workflow for removing acidic and basic impurities.

    Step-by-Step Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Removal of Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic impurities will be protonated, forming water-soluble salts that partition into the aqueous layer. Drain and discard the aqueous layer.

    • Removal of Acidic Impurities: Wash the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃ or 1M NaOH). Acidic impurities will be deprotonated, forming water-soluble salts that move to the aqueous layer. Drain and discard the aqueous layer.

    • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product, now free of acidic and basic impurities.

    Problem 2: Poor Separation During Column Chromatography

    Scenario: You are using silica gel chromatography, but your product is co-eluting with a persistent impurity.

    Root Cause Analysis & Solution Workflow:

    Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7][8] Poor separation can be due to several factors, including the choice of stationary phase, the mobile phase composition, and the stability of the compound on the column.

    DOT Diagram: Column Chromatography Troubleshooting

    ColumnChromatographyTroubleshooting start Poor Separation on Silica Gel check_stability Is the compound degrading on silica? start->check_stability use_neutralized_silica Use Neutralized Silica (add 1% Et3N to eluent) check_stability->use_neutralized_silica Yes optimize_eluent Optimize Eluent System check_stability->optimize_eluent No success Improved Separation use_neutralized_silica->success change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) change_stationary_phase->success gradient_elution Use Gradient Elution optimize_eluent->gradient_elution Close Rf change_solvents Try Different Solvents (e.g., Toluene/EtOAc, DCM/MeOH) optimize_eluent->change_solvents No resolution gradient_elution->success change_solvents->change_stationary_phase

    Caption: Troubleshooting poor separation in column chromatography.

    Troubleshooting & Optimization Strategies:

    • Neutralize the Stationary Phase: The acidic nature of silica gel can cause degradation of acid-sensitive compounds.[1] To mitigate this, you can either use commercially available deactivated silica or add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.

    • Optimize the Mobile Phase:

      • Solvent Strength: If the Rf value of your compound is too high or too low, adjust the polarity of your eluent system.

      • Solvent Selectivity: If your product and impurity have similar polarities, changing the solvent system entirely (e.g., from hexanes/ethyl acetate to dichloromethane/methanol) can alter the interactions with the stationary phase and improve separation.

      • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can provide better resolution than an isocratic (constant composition) elution.

    • Change the Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, consider a different stationary phase.

      • Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica.

      • Reversed-Phase (C18): Separates compounds based on hydrophobicity rather than polarity. This is particularly useful if your product and impurity have similar polarities but different hydrophobic characteristics.

    Problem 3: Failure to Induce Crystallization

    Scenario: After solvent removal, your product is a persistent oil, or you are unable to find a suitable solvent for recrystallization.

    Root Cause Analysis & Solution Workflow:

    Crystallization is a thermodynamically driven process that requires a supersaturated solution of the compound. Failure to crystallize can be due to the presence of impurities that inhibit lattice formation or the lack of a suitable solvent system.

    Step-by-Step Protocol: Finding a Recrystallization Solvent

    • Solubility Testing: Place a small amount of your crude product (10-20 mg) into several small test tubes.

    • Solvent Addition: To each tube, add a few drops of a different solvent from the table below, covering a range of polarities.

    • Observation at Room Temperature: Note the solubility of your compound in each solvent at room temperature. A good recrystallization solvent should not dissolve the compound at this temperature.

    • Heating: Gently heat the test tubes containing the insoluble samples. An ideal solvent will dissolve your compound when hot.

    • Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a promising solvent or solvent system.

    Table 1: Common Solvents for Recrystallization

    SolventPolarityBoiling Point (°C)Notes
    HexanesNon-polar69Often used in combination with a more polar solvent.
    TolueneNon-polar111Good for aromatic compounds.
    Dichloromethane (DCM)Polar aprotic40Low boiling point, can be difficult for recrystallization.
    Diethyl EtherPolar aprotic35Very low boiling point, high flammability.
    Ethyl Acetate (EtOAc)Polar aprotic77A versatile solvent for a range of polarities.
    AcetonePolar aprotic56Tends to dissolve many compounds at room temperature.
    Isopropanol (IPA)Polar protic82A common choice for recrystallization.
    Ethanol (EtOH)Polar protic78Similar to isopropanol, often used with water.
    Methanol (MeOH)Polar protic65Can be too good of a solvent for many compounds.
    WaterVery polar100Used for water-soluble solids or in combination with alcohols.

    Data sourced from publicly available solvent property tables.

    Troubleshooting Crystallization:

    • "Oiling Out": If your compound separates as an oil upon cooling, it may be due to a high concentration of impurities or the solution being too saturated. Try redissolving the oil in more hot solvent and allowing it to cool more slowly.

    • Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth. Seeding the solution with a small crystal of pure product (if available) can also be effective.

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    Conclusion

    The purification of 2-chloro-7,8-dihydro-6(5H)-quinolinone is a critical step in ensuring the quality and reliability of your research. By systematically addressing the potential for acidic, basic, and neutral impurities through a combination of acid-base extraction, optimized chromatography, and careful recrystallization, you can achieve a high degree of purity. This guide provides a framework for troubleshooting common issues and implementing robust purification protocols. Remember that a methodical approach, coupled with careful observation and analysis, is key to success.

    References

    • Wikipedia. Acid–base extraction. [Link]

    • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

    • JoVE. Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

    • Chemistry Steps. Organic Acid-Base Extractions. [Link]

    • Chemistry LibreTexts. Acid-Base Extraction. [Link]

    • LookChem. Purification of Quinoline. [Link]

    • Columbia University. Column chromatography. [Link]

    • European Patent Office. PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. [Link]

    • PubMed. Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. [Link]

    • Plymouth University. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

    • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

    • Moravek. How Is Chromatography Used for Purification? [Link]

    • ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]

    • MDPI. 2-Methyl-5-chloromethyl-8-hydroxyquinoline. [Link]

    • Google Patents. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)
    • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
    • PubChem. 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. [Link]

    • ResearchGate. An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates. [Link]

    • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

    • PMC. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

    • Wikipedia. Quinoline. [Link]

    • Organic Chemistry Portal. Synthesis of quinolines. [Link]

    • ResearchGate. Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. [Link]

    • University of California, Irvine. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    1H NMR Spectral Analysis of 2-Chloro-7,8-dihydro-6(5H)-quinolinone: A Comparative Guide for Structural Verification

    As a Senior Application Scientist, I frequently encounter challenges in the structural validation of fused heterocyclic building blocks. 2-Chloro-7,8-dihydro-6(5H)-quinolinone (CAS: 129337-86-6) is a prime example of a c...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter challenges in the structural validation of fused heterocyclic building blocks. 2-Chloro-7,8-dihydro-6(5H)-quinolinone (CAS: 129337-86-6) is a prime example of a compound that requires precise analytical strategy. It features a fully aromatic pyridine ring fused to a partially saturated cyclohexenone system, presenting a mixture of isolated and coupled spin systems.

    This guide objectively compares the performance of different NMR field strengths (Benchtop vs. Routine vs. High-Field) and solvent environments (CDCl₃ vs. DMSO-d₆) to help you establish the most robust, self-validating analytical protocol for this critical intermediate.

    Part 1: Structural & Spin System Logic

    Before selecting an instrument or solvent, we must establish the causality behind the expected spectral features. The molecule is divided into distinct spin systems dictated by its structural isolation:

    • The Aromatic System (C3 & C4): The chlorine at C2 leaves the C3 and C4 protons adjacent to one another on the pyridine ring. They form a classic first-order AX spin system , appearing as a pair of doublets with an ortho-coupling constant ( J ) of approximately 8 Hz.

    • The Isolated Aliphatic Singlet (C5): The C5 methylene group is flanked by the C4a bridgehead carbon and the C6 ketone. Because it lacks vicinal protons, scalar coupling is absent. It appears as a sharp, isolated singlet .

    • The Coupled Aliphatic Multiplets (C7 & C8): The C7 methylene (alpha to the ketone) and the C8 methylene (benzylic/pyridylic) are adjacent. They couple with each other to form an A₂X₂ (or A₂B₂) spin system, depending on the magnetic field strength.

    SpinSystems Compound 2-Chloro-7,8-dihydro-6(5H)-quinolinone Aromatic Aromatic Protons (Pyridine Ring) Compound->Aromatic Aliphatic Aliphatic Protons (Cyclohexenone Ring) Compound->Aliphatic C3_C4 C3 & C4 Protons AX System (Doublets, J~8Hz) Aromatic->C3_C4 C5 C5 Protons Isolated Singlet (No vicinal H) Aliphatic->C5 C7_C8 C7 & C8 Protons A2X2/A2B2 Multiplet System Aliphatic->C7_C8

    Logic tree for the 1H NMR spin systems of 2-chloro-7,8-dihydro-6(5H)-quinolinone.

    Part 2: Comparative Analysis of NMR Field Strengths

    The resolution of the C7/C8 aliphatic multiplets is strictly dependent on the external magnetic field ( B0​ ). The physical causality is simple: the chemical shift dispersion ( Δν , in Hz) increases with the field strength, while the scalar coupling constant ( J , in Hz) remains fixed.

    When analyzing this compound on a 60 MHz Benchtop NMR , the Δν/J ratio is small. This causes strong second-order "roof effects," merging the C7 and C8 signals into a complex A₂B₂ multiplet that defies simple integration. However, as detailed in[1], moving to a 400 MHz or 600 MHz High-Field NMR increases Δν/J , transforming the signals into clearly resolved, first-order A₂X₂ triplets. Benchtop systems remain highly valuable for rapid QA/QC despite these limitations[2].

    Table 1: Performance Comparison by NMR Field Strength
    Field StrengthC7/C8 Multiplet ResolutionAromatic (C3/C4) ResolutionPrimary ApplicationCost & Accessibility
    60/80 MHz (Benchtop) Heavy overlap (Second-order A₂B₂)Broad doublets, possible overlapRapid QA/QC, reaction monitoringLow capital, high accessibility
    400 MHz (Routine) Distinct triplets (First-order A₂X₂)Baseline resolved doublets ( J≈8 Hz)Standard structural verificationHigh capital, core facility
    600 MHz (High-Field) Perfect first-order tripletsComplete baseline separationTrace impurity & mixture analysisVery high capital, restricted

    Part 3: Comparative Analysis of Solvent Effects (CDCl₃ vs. DMSO-d₆)

    Solvent selection dictates the chemical shift ( δ ) due to specific solute-solvent interactions.

    • CDCl₃ (Non-polar): Provides baseline chemical shifts governed primarily by the compound's internal electronegativity and magnetic anisotropy.

    • DMSO-d₆ (Highly polar): Possesses a strong dipole moment. Although 2-chloro-7,8-dihydro-6(5H)-quinolinone lacks hydrogen-bond donors (no OH/NH), the strong dipole of DMSO interacts strongly with the C6 ketone and the pyridine nitrogen. This interaction deshields the adjacent protons, causing a predictable Solvent-Induced Shift (SIS) downfield, particularly for the C5 and C7 protons located alpha to the carbonyl[3].

    Table 2: Expected Solvent-Induced Shifts (SIS)
    Proton AssignmentMultiplicityCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm)Causality of Shift ( Δδ )
    H-3 / H-4 (Aromatic) Doublets (AX)7.20 - 7.607.40 - 7.80Deshielding via solvent polarity
    H-5 (Aliphatic, α to C=O) Singlet~3.60~3.80Strong dipole interaction with C=O
    H-7 (Aliphatic, α to C=O) Triplet~2.70~2.85Strong dipole interaction with C=O
    H-8 (Aliphatic, benzylic) Triplet~3.10~3.15Minimal interaction, weak deshielding

    *Note: Chemical shifts are representative values based on analogous tetrahydroquinoline systems.

    Part 4: Standardized Self-Validating Protocol

    To ensure absolute trustworthiness in your data, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees that any spectral anomalies are due to the sample chemistry, not instrumental artifacts.

    Step-by-Step Methodology
    • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

      • Self-Validation Check: The solution must be perfectly clear. If particulate matter is present, filter it through glass wool. Suspended particles cause magnetic susceptibility gradients, leading to broad, uninterpretable peaks.

    • Tuning and Locking: Insert the sample into the probe. Tune the probe to the ¹H resonance frequency and lock the spectrometer to the deuterium frequency of the CDCl₃ solvent.

    • Shimming (Critical Step): Execute gradient shimming (e.g., TopShim) to optimize B0​ homogeneity.

      • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ solvent peak (7.26 ppm). The FWHM must be < 1.0 Hz. If it is broader, the shimming has failed, and the fine J -couplings of the C7/C8 triplets will be artificially obscured.

    • Acquisition: Utilize a standard 1D ¹H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete longitudinal relaxation ( T1​ ) for quantitative integration. Acquire 16 scans.

      • Self-Validation Check: Evaluate the Signal-to-Noise Ratio (SNR) of the C5 singlet. If SNR < 100, double the number of scans.

    • Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction to yield purely absorptive peak shapes, followed by a polynomial baseline correction.

    NMRWorkflow Prep Sample Prep (15 mg in 0.6 mL CDCl3) LockShim LockShim Prep->LockShim Acquire Acquisition (zg30, ns=16, d1=2s) LockShim->Acquire Process Processing (FT, Phase, Baseline) Acquire->Process

    Standardized self-validating workflow for 1H NMR acquisition and processing.

    References

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

    • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

    • Farjon, J., et al. (2021). High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. Forensic Science International, 321, 110718.[Link]

    Sources

    Comparative

    A Comparative Guide to the Mass Spectrometry Fragmentation of Chloro-Dihydro-quinolinones

    For Researchers, Scientists, and Drug Development Professionals Introduction Chloro-dihydro-quinolinones represent a significant scaffold in medicinal chemistry and drug development, forming the core of various compounds...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Chloro-dihydro-quinolinones represent a significant scaffold in medicinal chemistry and drug development, forming the core of various compounds with diverse biological activities. Understanding their structure unequivocally is paramount for lead optimization, metabolite identification, and quality control. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight and invaluable structural information through the analysis of fragmentation patterns.[1]

    This guide offers an in-depth comparison of the fragmentation behaviors of chloro-dihydro-quinolinone derivatives under the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the underlying principles and characteristic fragmentation pathways, researchers can more effectively interpret mass spectra to confirm known structures and elucidate unknown ones. We will delve into the causality behind these fragmentation patterns, providing a framework for logical structure deduction.

    PART 1: Ionization Techniques - A Comparative Overview

    The choice of ionization method is critical as it dictates the nature of the initial ion and, consequently, its entire fragmentation cascade. For chloro-dihydro-quinolinones, EI and ESI provide complementary information.

    • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (~70 eV).[2] This process imparts significant internal energy, leading to the formation of an energetically unstable radical cation (M+•) that readily undergoes extensive and often complex fragmentation.[3] EI-MS is highly reproducible and ideal for creating searchable library spectra, but the molecular ion may be weak or absent for some molecules.[4]

    • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine, charged spray.[5] It imparts minimal internal energy, typically forming a stable protonated molecule ([M+H]⁺) or other adducts.[1][5] Fragmentation is minimal in the source and is instead induced under controlled conditions in a collision cell (tandem mass spectrometry, MS/MS). This method is ideal for thermally labile or non-volatile molecules and almost always provides a clear molecular ion, which is then subjected to collision-induced dissociation (CID) to elicit structural information.[6]

    FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
    Analyte State Gas Phase (Requires volatility)Solution Phase
    Primary Ion M+• (Radical Cation)[M+H]⁺ (Protonated Molecule)
    Internal Energy HighLow
    Fragmentation Extensive, in-source, complexControlled, post-source (CID), predictable
    Molecular Ion Peak May be weak or absentTypically strong, the base peak
    Governing Rules Radical-site initiated cleavageEven-electron rule (loss of neutral molecules)
    Primary Application GC-MS, library matching, structural detailLC-MS, accurate mass, labile compounds

    PART 2: Key Fragmentation Pathways of Chloro-Dihydro-quinolinones

    The fragmentation of a chloro-dihydro-quinolinone is a composite of the behaviors of its three key structural motifs: the chloro-aromatic ring, the dihydro-amino-cyclic portion, and the quinolinone carbonyl group.

    A. The Chlorine Isotope Pattern: A Definitive Signature

    Regardless of the ionization method, the presence of a single chlorine atom provides an immediate and unmistakable signature. Due to the natural abundance of its isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any chlorine-containing fragment will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1 (M : M+2).[7] This pattern is a crucial first step in identifying and confirming chloro-containing fragments in a spectrum.

    B. Electron Ionization (EI-MS) Fragmentation Patterns

    Under EI, fragmentation is initiated from the high-energy molecular ion radical (M+•) and proceeds via radical-driven pathways. The primary cleavage sites are bonds adjacent to heteroatoms (N, O) and the aromatic ring.

    1. Alpha (α) Cleavage: This is a dominant pathway for cyclic amines.[8] The bond between carbons adjacent to the nitrogen atom (the α-carbon) is cleaved. For a dihydro-quinolinone, this occurs in the saturated ring, leading to a ring-opening event. The resulting stabilized acylium or iminium ion is often a prominent peak in the spectrum.

    2. Loss of Chlorine Radical (•Cl): A common fragmentation for halogenated compounds is the homolytic cleavage of the C-Cl bond, resulting in a fragment at [M-35]⁺ and [M-37]⁺.[7]

    3. Loss of Carbon Monoxide (CO): The quinolinone moiety readily loses a neutral CO molecule (28 Da) via cleavage of the bonds adjacent to the carbonyl group. This is a characteristic fragmentation for many cyclic ketones and amides.[9]

    4. Ring Cleavage and Loss of Ethene: Following initial α-cleavage, the opened saturated ring can undergo further fragmentation, often eliminating neutral alkene molecules like ethene (C₂H₄, 28 Da). This is a common pathway for cyclic amines to dissipate energy.[10]

    Below is a proposed EI fragmentation pathway for a generic chloro-dihydro-quinolinone.

    EI_Fragmentation M [M]+• (Chloro-dihydro-quinolinone) M_Cl [M-Cl]+ M->M_Cl - •Cl M_CO [M-CO]+• M->M_CO - CO M_HCl [M-HCl]+• M->M_HCl - HCl Alpha_Ion Ring-Opened Acylium Ion (α-cleavage) M->Alpha_Ion α-cleavage M_CO_Cl [M-CO-Cl]+ M_CO->M_CO_Cl - •Cl Alpha_Ethene [α-cleavage - C₂H₄]+ Alpha_Ion->Alpha_Ethene - C₂H₄

    Caption: Proposed EI-MS Fragmentation Pathways.

    C. Electrospray Ionization (ESI-MS/MS) Fragmentation Patterns

    In ESI, we start with a stable, even-electron precursor, typically the protonated molecule [M+H]⁺. Fragmentation via CID follows the "even-electron rule," strongly favoring the elimination of stable, neutral molecules over radical losses.[11]

    1. Neutral Loss of HCl: The loss of hydrogen chloride ([M+H - HCl]⁺) is a very common pathway for chloro-substituted compounds under CID conditions. This results in a characteristic loss of 36 Da (for ³⁵Cl) or 38 Da (for ³⁷Cl).

    2. Neutral Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO (28 Da) from the protonated quinolinone core is a primary fragmentation route. This often occurs after an initial loss, such as water or HCl.

    3. Neutral Loss of Water (H₂O): If the dihydro-quinolinone structure contains hydroxyl groups from metabolism, or if protonation facilitates tautomerization, the loss of water (18 Da) can be a significant fragmentation pathway.

    4. Saturated Ring Fragmentation: The protonated saturated amine ring can undergo cleavage. This often involves a proton-transfer-initiated ring opening, followed by the loss of a neutral fragment (e.g., an alkene or amine fragment). These pathways are highly dependent on the specific substitution pattern.

    The following diagram illustrates a potential ESI-MS/MS fragmentation cascade.

    ESI_Fragmentation MH [M+H]+ (Protonated Precursor) MH_HCl [M+H - HCl]+ MH->MH_HCl - HCl (36 Da) MH_CO [M+H - CO]+ MH->MH_CO - CO (28 Da) Ring_Frag Ring Cleavage Products MH->Ring_Frag Ring Opening MH_HCl_CO [M+H - HCl - CO]+ MH_HCl->MH_HCl_CO - CO (28 Da)

    Sources

    Validation

    Comparing reactivity of 2-chloro vs 2-bromo dihydro-quinolinones

    An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the divergent reactivity profiles of 2-halo-dihydroquinolinone scaffolds. Executive Summary Dihydroquinoli...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the divergent reactivity profiles of 2-halo-dihydroquinolinone scaffolds.

    Executive Summary

    Dihydroquinolinones (specifically, 3,4-dihydroquinolin-2(1H)-ones) and their activated imoyl halide derivatives (2-halo-3,4-dihydroquinolines) are privileged scaffolds in medicinal chemistry. They serve as the structural backbone for numerous CNS agents, atypical antipsychotics (e.g., aripiprazole precursors), and kinase inhibitors.

    A critical decision in the synthetic route design of these molecules is the selection of the C2-halogen. While seemingly a minor structural variation, the choice between a 2-chloro and a 2-bromo substituent fundamentally dictates the mechanistic pathway, catalyst requirements, and overall reaction efficiency. This guide objectively compares their reactivity, providing the mechanistic causality and self-validating protocols necessary to optimize your synthetic workflows.

    Mechanistic Causality: The Electronegativity vs. Bond Strength Paradigm

    The divergent reactivity of 2-chloro and 2-bromo dihydroquinolines is governed by two competing physical properties: electronegativity and bond dissociation energy (BDE) . Understanding this dichotomy is essential for rational reaction design.

    • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex. Chlorine’s higher electronegativity (Pauling scale: 3.16 vs. 2.96 for Br) creates a stronger inductive electron withdrawal. This maximizes the electrophilicity of the C2 carbon and stabilizes the resulting intermediate. Consequently, 2-chloro derivatives generally outperform their bromo counterparts in SNAr reactions 1.

    • Transition-Metal Catalysis (e.g., Buchwald-Hartwig, Suzuki): In cross-coupling, the rate-determining step is typically the oxidative addition of the low-valent metal (e.g., Pd(0)) into the carbon-halogen bond. The C–Br bond is significantly weaker (~81 kcal/mol) than the C–Cl bond (~96 kcal/mol). Thus, 2-bromo derivatives undergo rapid oxidative addition under mild conditions , whereas 2-chloro derivatives suffer from sluggish oxidative addition, requiring elevated temperatures and specialized, electron-rich ligands to proceed 2.

    Comparative Quantitative Data

    The following table summarizes the experimental performance of both derivatives across standard medicinal chemistry transformations.

    Reaction Parameter2-Chloro-3,4-dihydroquinoline2-Bromo-3,4-dihydroquinolineMechanistic Rationale
    C–X Bond Dissociation Energy ~96 kcal/mol~81 kcal/molDictated by halogen atomic radius and orbital overlap.
    SNAr Relative Rate Fast (Often >85% yield, 80 °C)Moderate (Often <70% yield, 100 °C)Cl is more electronegative, stabilizing the anionic Meisenheimer complex during nucleophilic attack.
    Pd-Catalyzed Cross-Coupling Sluggish (Requires >100 °C, specialized ligands like XPhos)Rapid (High yields at 60–80 °C, standard ligands like dppf)Br facilitates rapid oxidative addition due to its significantly lower C–X bond strength.
    Isotopic Signature (LC-MS) ~3:1 ratio of M / M+2 (³⁵Cl / ³⁷Cl)~1:1 ratio of M / M+2 (⁷⁹Br / ⁸¹Br)Natural isotopic abundance; highly useful for reaction tracking.
    Storage Stability Excellent (Stable to ambient moisture/light)Moderate (Prone to slow hydrolysis/photodegradation)Stronger C–Cl bond resists spontaneous heterolysis 3.

    Visualizing the Reactivity Pathways

    Reactivity SM 2-Halo-3,4-dihydroquinoline Scaffold Cl_Node 2-Chloro Derivative High Electronegativity BDE: ~96 kcal/mol SM->Cl_Node Br_Node 2-Bromo Derivative Lower Electronegativity BDE: ~81 kcal/mol SM->Br_Node SNAr_Cl SNAr Pathway Highly Reactive (Stabilized Intermediate) Cl_Node->SNAr_Cl Nucleophiles Pd_Cl Pd-Catalysis Sluggish Addition Requires XPhos/Heat Cl_Node->Pd_Cl Pd(0) / Ligand SNAr_Br SNAr Pathway Moderately Reactive (Slower Attack) Br_Node->SNAr_Br Nucleophiles Pd_Br Pd-Catalysis Rapid Oxidative Addition Mild Conditions Br_Node->Pd_Br Pd(0) / Ligand

    Divergent reactivity pathways of 2-halo-dihydroquinolines based on halogen selection.

    Self-Validating Experimental Workflows

    To ensure high-fidelity results, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints to confirm mechanistic progression in real-time.

    Protocol A: SNAr Amination of 2-Chloro-3,4-dihydroquinoline

    Optimal for library generation using diverse aliphatic/aromatic amines.

    • Setup: In an oven-dried vial, dissolve 2-chloro-3,4-dihydroquinoline (1.0 equiv) and the desired amine (1.5 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP) (0.5 M). Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

    • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.

    • Self-Validation Checkpoint 1 (LC-MS): Take a 10 µL aliquot. The starting material will exhibit a distinct ~3:1 isotopic doublet (due to ³⁵Cl and ³⁷Cl). The self-validating proof of successful substitution is the complete disappearance of this doublet and the emergence of a single product mass peak (M+H).

    • Self-Validation Checkpoint 2 (TLC): Elute with Hexanes/EtOAc (3:1). The highly UV-active starting material (Rf ~0.7) should be fully consumed, replaced by a lower-running product spot (Rf ~0.3) that stains positively with ninhydrin (if a secondary amine was used).

    • Workup: Quench with water, extract with EtOAc, wash extensively with brine (to remove NMP), dry over Na₂SO₄, and concentrate.

    Protocol B: Buchwald-Hartwig Cross-Coupling of 2-Bromo-3,4-dihydroquinoline

    Optimal for coupling sterically hindered amines or anilines under mild conditions.

    • Setup: In a Schlenk tube, combine 2-bromo-3,4-dihydroquinoline (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP (5 mol%), and NaOtBu (1.5 equiv).

    • Degassing: Add anhydrous toluene (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Crucial: Oxygen must be rigorously excluded to prevent catalyst poisoning.

    • Reaction & Self-Validation Checkpoint 1 (Visual): Heat to 80 °C. The solution must transition from a pale/murky yellow to a deep, dark red/brown within 10 minutes. This color change is the self-validating indicator that the active Pd(0) species has formed and oxidative addition is occurring. If the solution turns black and precipitates (Pd black), the catalytic cycle has failed due to oxygen contamination or ligand dissociation.

    • Self-Validation Checkpoint 2 (LC-MS): After 2 hours, analyze an aliquot. The starting material will show a ~1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br). Complete conversion is confirmed by the total absence of this doublet. (Note: The 2-chloro analog would typically show <20% conversion at this time point under identical conditions).

    • Workup: Filter through a pad of Celite to remove palladium residues, concentrate the filtrate, and purify via flash chromatography.

    References

    • Palladium-Catalysed Synthesis and Transform
    • Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists Journal of Medicinal Chemistry (ACS)
    • 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives Journal of Medicinal Chemistry (ACS)

    Sources

    Comparative

    IR spectroscopy bands for ketone and chloro groups in quinolinones

    An In-Depth Guide to the Infrared Spectroscopy of Ketone and Chloro Groups in Quinolinone Systems Authored by: Senior Application Scientist, Gemini Division Introduction: Deciphering Molecular Structure with Vibrational...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Infrared Spectroscopy of Ketone and Chloro Groups in Quinolinone Systems

    Authored by: Senior Application Scientist, Gemini Division

    Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy

    For researchers and professionals in drug development, the precise characterization of molecular scaffolds is a foundational requirement. Among the most powerful and accessible analytical techniques for this purpose is Fourier-Transform Infrared (FTIR) Spectroscopy. This method probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[1] Quinolinones, a vital class of heterocyclic compounds known for their broad pharmacological activities, possess distinct structural features that are readily identifiable by IR spectroscopy.

    This guide provides a focused comparison of the characteristic IR absorption bands for two key functional groups in substituted quinolinones: the carbonyl (ketone) group and the chloro group. We will explore the theoretical underpinnings of their vibrational frequencies, analyze the factors causing spectral shifts, and present supporting experimental data and protocols to aid researchers in their structural elucidation efforts.

    The Carbonyl (C=O) Signature: A Highly Diagnostic Band

    The carbonyl stretch is one of the most intense and reliable absorption bands in an IR spectrum.[2] For a typical saturated aliphatic ketone, this stretch appears in the 1720-1700 cm⁻¹ region.[3] However, in the quinolinone scaffold, the carbonyl group is part of a cyclic amide (a lactam) and is integrated into a conjugated system, which significantly influences its vibrational frequency.

    Several key factors perturb the position of the quinolinone C=O band:

    • Conjugation and Resonance: The C=O group in both 2-quinolinones and 4-quinolinones is conjugated with the aromatic ring and an adjacent C=C double bond. This delocalization of π-electrons reduces the double-bond character of the carbonyl bond, weakening it and lowering its stretching frequency.[4][5] This effect typically shifts the C=O band to a lower wavenumber, often by 20-40 cm⁻¹, compared to a non-conjugated ketone.[6] For amides, this absorption is referred to as the "Amide I" band and commonly appears in the 1690-1650 cm⁻¹ range.[7]

    • Hydrogen Bonding: In the solid state, the N-H group of the quinolinone ring can form intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This interaction further weakens the C=O bond, causing an additional downward shift in its absorption frequency.[8] This is why spectra of solid samples often show broader and lower-frequency C=O bands compared to spectra taken in dilute, non-polar solutions.

    • Electronic Effects of Substituents: Attaching an electron-withdrawing group, such as chlorine, to the aromatic ring can subtly alter the electron distribution within the conjugated system, thereby influencing the C=O bond strength and its corresponding frequency.[8]

    • Ring Strain: The six-membered rings of the quinolinone system are generally unstrained. Therefore, unlike small-ring cyclic ketones where ring strain significantly increases the C=O frequency, this effect is not a major contributor in quinolinones.[3][5]

    Key factors that modulate the carbonyl stretching frequency.

    The Chloro (C-Cl) Group: Navigating the Fingerprint Region

    The stretching vibration of the carbon-chlorine bond typically appears in the 850-550 cm⁻¹ range of the IR spectrum.[9] This region, rich with numerous other bending and skeletal vibrations, is known as the "fingerprint region."[9] While the C-Cl stretch is often of medium-to-strong intensity, its definitive assignment can be challenging due to overlapping peaks.

    Unlike the C=O band, the C-Cl stretching frequency is less sensitive to broad electronic effects like conjugation. Its position is primarily determined by the mass of the chlorine atom and the strength of the C-Cl bond. While the position of the chlorine atom on the quinolinone ring can cause minor shifts, these are generally not large enough to be used as a primary diagnostic tool for isomer identification without computational support.

    Comparative Analysis: Experimental Data

    The following table summarizes representative IR absorption data for the C=O and C-Cl groups in various quinolinone derivatives, providing a clear comparison based on experimental findings.

    CompoundFunctional GroupVibration ModeWavenumber (cm⁻¹)Reference
    Unsubstituted 2-QuinolinoneKetone (Amide I)C=O Stretch~1665[10]
    7-Chloro-4-methyl-2-quinolinoneKetone (Amide I)C=O Stretch~1660[10]
    7-Chloro-4-methyl-2-quinolinoneChloroC-Cl Stretch850-550 (Typical)[9]
    5-Acetyl-8-{[4-bromo-3-(trifluoromethyl)benzyl]oxy}quinolin-2(1H)-oneKetone (Amide I)C=O Stretch1712[11]
    8-{(4-Acetyl-2-ethylbenzyl)oxy}quinolin-2(1H)-oneKetone (Amide I)C=O Stretch1725[11]

    Note: The C-Cl stretch is often located within a broad range and may be part of a complex pattern in the fingerprint region. Specific assignments often require comparison with calculated spectra.

    Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

    The following protocol details the KBr (potassium bromide) pellet method, a robust and widely used technique for analyzing solid samples like quinolinone derivatives.[8][10] This method is self-validating as a properly prepared pellet will be transparent, indicating good sample dispersion and minimal light scattering.

    Objective: To obtain the infrared spectrum of a solid chloro-quinolinone sample.

    Materials:

    • Quinolinone sample (1-2 mg)

    • Potassium bromide (KBr), spectroscopy grade (~100-200 mg)

    • Agate mortar and pestle

    • Pellet press with die

    • FTIR spectrometer

    Step-by-Step Methodology:

    • Drying: Thoroughly dry both the quinolinone sample and the KBr powder in an oven (e.g., at 110°C for 2-4 hours) and store them in a desiccator.

      • Causality: KBr is hygroscopic. Absorbed water introduces broad O-H stretching bands (~3400 cm⁻¹) that can obscure N-H features and interfere with the spectrum.[10]

    • Grinding: Place ~1-2 mg of the sample and ~100 mg of KBr into a clean agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture.

      • Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation to prevent excessive light scattering (the Christiansen effect), which can distort peak shapes and baselines.[8]

    • Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into the hydraulic press and apply pressure (typically 10,000-15,000 psi) for 1-2 minutes.

      • Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or semi-transparent disc that encases the finely dispersed sample.

    • Sample Loading: Carefully remove the KBr pellet from the die. It should appear as a clear or translucent disc. Mount the pellet onto the sample holder in the FTIR spectrometer's sample compartment.

    • Data Acquisition:

      • a. Background Scan: With the sample compartment empty, run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

      • b. Sample Scan: Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Analysis: Process the resulting spectrum to identify the wavenumbers of key absorption bands, paying close attention to the 1800-1600 cm⁻¹ region for the C=O stretch and the 850-550 cm⁻¹ region for the C-Cl stretch.

    Workflow for FTIR analysis of quinolinones via the KBr pellet method.

    Conclusion

    IR spectroscopy remains an indispensable tool for the structural verification of quinolinone derivatives. The carbonyl (Amide I) band is a powerful diagnostic peak, with its frequency providing rich information about conjugation, hydrogen bonding, and the local electronic environment. While the C-Cl stretching vibration is also present, its location in the complex fingerprint region makes it a secondary, confirmatory feature rather than a primary identifier. By understanding the factors that influence these vibrational frequencies and employing rigorous experimental protocols, researchers can confidently characterize their synthesized molecules and accelerate the drug discovery and development process.

    References

    • Infrared Spectrometry . Michigan State University, Department of Chemistry. [Link]

    • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride . Journal of Molecular Spectroscopy. [Link]

    • Synthesis and Spectroscopy Studies of By-products of Chloroquinaldol . ResearchGate. [Link]

    • 11.5: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

    • The features of IR spectrum . SlideShare. [Link]

    • More factors that influence the C=O vibration . Chemistry LibreTexts. [Link]

    • Sample preparation and factors affect IR bands . SlideShare. [Link]

    • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis . MDPI. [Link]

    • Novel Quinolone Derivatives: Synthesis and Antioxidant Activity . National Center for Biotechnology Information (NCBI). [Link]

    • The C=O Stretch . Oregon State University. [Link]

    • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups . e-PG Pathshala. [Link]

    • Ketone Spectroscopy . Oregon State University. [Link]

    • Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

    • Structures of 2-quinolone and 4-quinolone . ResearchGate. [Link]

    • Typical IR Absorption Frequencies For Common Functional Groups . Northern Illinois University. [Link]

    Sources

    Validation

    Comparative Guide: Validating the Synthesis of 2-Chloro-7,8-dihydro-6(5H)-quinolinone via TLC vs. HPTLC

    As a Senior Application Scientist, one of the most common points of failure I observe in early-stage drug development is the inadequate monitoring of highly reactive intermediate syntheses. The conversion of 7,8-dihydro-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, one of the most common points of failure I observe in early-stage drug development is the inadequate monitoring of highly reactive intermediate syntheses. The conversion of 7,8-dihydro-1H-quinoline-2,6-dione to 2-chloro-7,8-dihydro-6(5H)-quinolinone using Phosphorus Oxychloride ( POCl3​ ) is a classic example. This reaction involves the transformation of a highly polar lactam into a less polar chloropyridine scaffold—a critical step in generating kinase inhibitors and GPCR ligands.

    This guide objectively compares standard Thin-Layer Chromatography (TLC) against High-Performance Thin-Layer Chromatography (HPTLC) for monitoring this specific reaction, providing the causality behind the physical chemistry and a self-validating experimental protocol.

    The Synthetic Challenge and Polarity Shift

    The chlorination of a cyclic lactam using POCl3​ relies on the tautomerization of the lactam to its enol (pyridone) form, followed by nucleophilic substitution. Because the starting material (SM) possesses dual hydrogen-bonding capabilities (a lactam and a ketone), it interacts strongly with the silanol groups on a silica stationary phase, resulting in a low Retention Factor ( Rf​ ). Upon chlorination, the loss of the hydrogen-bond donor significantly reduces polarity, causing the product to migrate much higher on the plate.

    ReactionPathway SM 7,8-dihydro-1H-quinoline-2,6-dione (Highly Polar Lactam) Reagent POCl3 / Toluene 90-100 °C SM->Reagent Product 2-chloro-7,8-dihydro-6(5H)-quinolinone (Less Polar Chloropyridine) Reagent->Product

    Reaction scheme highlighting the polarity shift during the chlorination of the lactam precursor.

    Chromatographic Resolution: The Causality of Particle Size

    When monitoring the consumption of the lactam, standard TLC often yields ambiguous results due to band broadening and tailing. This is where HPTLC demonstrates objective superiority.

    Unlike classical TLC plates, which utilize silica particles averaging 10–12 µm in diameter, HPTLC plates employ an optimized silica gel 60 matrix with a tightly controlled particle size of 5–6 µm[1]. This reduction in particle size, coupled with a thinner stationary phase layer (typically 200 µm), significantly increases the packing density and creates a smoother surface[2].

    From a mechanistic standpoint, this dense packing minimizes eddy diffusion (the 'A' term in the van Deemter equation). Consequently, sample diffusion is restricted, preventing the tailing commonly observed with highly polar lactam precursors and yielding crisp, tightly resolved bands[3]. Furthermore, the enhanced resolution of HPTLC is widely recognized in pharmaceutical analyses for its ability to provide reproducible, quantifiable data with limits of detection in the picogram range[4].

    Performance Comparison Data

    The following table summarizes the quantitative performance differences between standard TLC and HPTLC when analyzing the POCl3​ chlorination reaction mixture.

    ParameterStandard TLC (Silica Gel 60 F254​ )HPTLC (Silica Gel 60 F254​ )
    Stationary Phase Particle Size 10–12 µm[1]5–6 µm[2]
    Sample Application Manual Spotting (Circular)Automated/Precision Banding
    SM Rf​ Value (Lactam) 0.15 (Diffuse, Tailing)0.18 (Crisp Band)
    Product Rf​ Value (Chloro) 0.55 (Broad Spot)0.58 (Crisp Band)
    Chromatographic Resolution ( Rs​ ) ~1.2 (Baseline overlap possible)> 2.5 (Baseline separation)
    Limit of Detection (UV 254 nm) 1–5 ng[2]100–500 pg[2]
    Optimal Migration Distance 10–15 cm3–6 cm[2]
    Analysis Time 15–20 minutes3–5 minutes[2]

    Self-Validating Experimental Protocol

    A protocol is only as trustworthy as its ability to prevent false positives. Spotting a POCl3​ reaction mixture directly onto a silica plate is a critical error; the POCl3​ reacts violently with the ambient moisture and the silica gel ( SiO2​ ) to generate HCl and phosphoric acid. This acidic micro-environment protonates the basic nitrogen of the quinolinone, causing severe tailing and artificial Rf​ shifts.

    To ensure absolute scientific integrity, the following micro-quench workflow must be utilized.

    Step-by-Step Methodology
    • Aliquot Extraction: Withdraw 50 µL of the active reaction mixture (containing POCl3​ , toluene, and analytes) using a precision glass capillary.

    • Neutralization (Critical Step): Immediately discharge the aliquot into a 1.5 mL microcentrifuge tube containing 500 µL of ice-cold saturated aqueous NaHCO3​ . Causality: This instantly neutralizes the POCl3​ , preventing the generation of HCl on the chromatographic plate and preserving the true free-base form of the analytes.

    • Micro-Extraction: Add 500 µL of Ethyl Acetate (EtOAc) to the tube. Vortex vigorously for 10 seconds and allow the phases to separate. The product and unreacted starting material will partition entirely into the upper organic (EtOAc) layer.

    • Application: Apply 2 µL of the organic layer onto an HPTLC Silica Gel 60 F254​ plate. For optimal resolution, apply the sample as a 5 mm horizontal band rather than a circular spot.

    • Development: Develop the plate in a pre-saturated twin-trough chamber using a mobile phase of Hexane:EtOAc (6:4 v/v) . Allow the solvent front to migrate exactly 5 cm.

    • Dual-Visualization:

      • Primary Validation: Inspect the plate under short-wave UV light (254 nm). The conjugated quinolinone systems will appear as dark, fluorescence-quenching bands against the green fluorescent background.

      • Secondary Validation: Dip the plate in Phosphomolybdic Acid (PMA) stain and heat at 100 °C for 2 minutes. This visualizes all organic mass, ensuring no non-UV-active byproducts (e.g., aliphatic degradation products) are missed.

    TLCWorkflow Aliquot 1. Extract 50 µL Reaction Aliquot Quench 2. Quench in Ice-Cold NaHCO3 (Neutralizes POCl3) Aliquot->Quench Extract 3. Extract with EtOAc (Isolates Organics) Quench->Extract Spot 4. Spot Organic Layer on HPTLC Plate Extract->Spot Develop 5. Develop in Hexane:EtOAc (6:4) Spot->Develop Visualize 6. Visualize via UV 254 nm & PMA Stain Develop->Visualize

    Self-validating TLC workflow ensuring POCl3 quenching and high-resolution detection.

    Conclusion

    For the synthesis of 2-chloro-7,8-dihydro-6(5H)-quinolinone, upgrading from standard TLC to HPTLC is not merely a matter of convenience; it is a requirement for analytical accuracy. The tightly controlled 5–6 µm particle size of HPTLC plates eliminates the band diffusion inherent to polar lactams, providing baseline separation ( Rs​ > 2.5) in a fraction of the time. When combined with a rigorous micro-quenching protocol, researchers can confidently monitor reaction kinetics, prevent over-chlorination, and streamline downstream purification.

    References

    • High-performance thin-layer chromatography Wikipedia URL:[Link]

    • An Overview on High-Performance Thin-Layer Chromatography (HPTLC) Asian Journal of Pharmaceutics URL:[Link]

    Sources

    Comparative

    Comparative Guide: Reference Standards for 2-Chloro-7,8-dihydro-6(5H)-quinolinone Analysis

    Introduction & Scientific Context As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of qualifying critical starting materials and intermediates. 2-Chloro-7,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Context

    As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of qualifying critical starting materials and intermediates. 2-Chloro-7,8-dihydro-6(5H)-quinolinone (CAS: 1260671-04-2) is a highly reactive bi-functional intermediate widely utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including novel kinase inhibitors and anti-inflammatory agents.

    Accurate quantification of this intermediate and its associated impurities is paramount. Under ICH Q3A(R2) and Q2(R1) guidelines, the qualification of impurities relies heavily on the integrity of the reference standard used in HPLC-UV or LC-MS assays [1]. This guide objectively compares a Certified Reference Standard (CRS) against common alternatives (In-House Synthesized and Uncertified Commercial grades) and provides a self-validating analytical protocol for its analysis.

    Comparative Analysis: Certified vs. Alternative Standards

    When selecting a reference standard for 2-chloro-7,8-dihydro-6(5H)-quinolinone, laboratories typically choose between three tiers. The choice directly impacts the accuracy of the assay and the regulatory compliance of the final API submission. An insufficiently characterized reference standard is a frequent cause of regulatory delays and out-of-specification (OOS) investigations [2].

    Table 1: Performance Comparison of 2-Chloro-7,8-dihydro-6(5H)-quinolinone Reference Standards

    ParameterCertified Reference Standard (CRS)In-House Synthesized StandardUncertified Commercial Grade
    Chromatographic Purity (HPLC-UV) ≥ 99.5%95.0% – 98.0% (Variable)~ 96.0%
    Structural Verification qNMR, 13C/1H-NMR, HRMS1H-NMR, LC-MSBasic LC-MS
    Residual Solvents (ICH Q3C) Quantified & Certified (< 0.1%)Often unquantifiedUnquantified
    Stability Data Accelerated & Long-term dataNone / EmpiricalLimited
    Regulatory Compliance Fully ICH Q2(R1) / Q3A CompliantRequires extensive internal validationNon-compliant for GMP release

    Causality Insight: Why does a 96% purity standard fail in rigorous applications? If a standard contains 4% uncharacterized impurities, any assay relying on it will inherently propagate a 4% error margin. Furthermore, if those impurities co-elute with the analyte or API degradation products, the specificity of the HPLC method is compromised, leading to skewed potency calculations during stability testing.

    Analytical Methodologies & Experimental Protocols

    To validate the purity of 2-chloro-7,8-dihydro-6(5H)-quinolinone, we developed a robust reversed-phase HPLC method. The protocol below is designed as a self-validating system, ensuring system suitability before sample analysis.

    Rationale for Method Parameters :

    • Column Selection : A C18 column (e.g., 250 x 4.6 mm, 5 µm) is selected because the hydrophobic nature of the quinolinone ring ensures adequate retention and resolution from polar synthesis by-products [3].

    • Detector Wavelength : UV at 254 nm. The conjugated system of the quinolinone core exhibits strong absorption at this wavelength, maximizing the signal-to-noise ratio (S/N) for trace impurity detection.

    • Mobile Phase Modifier : An acidic modifier (0.1% Formic Acid) is used to suppress the ionization of any residual enol tautomers, ensuring sharp, symmetrical peaks and preventing peak tailing.

    Step-by-Step HPLC-UV Purity Assessment Protocol
    • Mobile Phase Preparation :

      • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

      • Solvent B: 100% Acetonitrile.

      • Gradient: 0-2 min (10% B), 2-10 min (ramp to 90% B), 10-12 min (hold 90% B), 12-15 min (return to 10% B).

    • Standard Preparation : Accurately weigh 10.0 mg of the Certified Reference Standard. Dissolve in 10 mL of Methanol/Water (50:50 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

    • Working Solutions : Dilute the stock to 10 µg/mL (LOQ level) and 100 µg/mL (Nominal working concentration) for linearity testing.

    • System Suitability Test (SST) : Inject the 100 µg/mL standard in replicate (n=6).

      • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 5000.

    • Sample Analysis : Inject the blank, standard solutions, and sample solutions (10 µL injection volume). Monitor the eluent at 254 nm.

    • Data Processing : Calculate purity using the area normalization method, factoring in the certified purity of the reference standard. Ensure the method meets all ICH Q2(R1) validation parameters including Specificity, Linearity, Precision, and Accuracy [4].

    Visualizing the Analytical Workflow

    HPLC_Validation Start Start: Method Validation ICH Q2(R1) SST System Suitability (RSD < 1%, Tailing < 1.5) Start->SST Specificity Specificity Testing (Blank & Placebo Injection) SST->Specificity Linearity Linearity Assessment (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy & Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Intra/Inter-day RSD < 2%) Accuracy->Precision Valid Method Validated for Quinolinone Analysis Precision->Valid

    Analytical method validation workflow for 2-chloro-7,8-dihydro-6(5H)-quinolinone per ICH Q2(R1).

    Impurity_Profiling Raw Crude 2-Chloro-7,8-dihydro- 6(5H)-quinolinone HPLC HPLC-UV / LC-MS Screening Raw->HPLC Pure Main Peak (Target Analyte) HPLC->Pure ImpA Impurity A (Deschloro analog) HPLC->ImpA ImpB Impurity B (Over-chlorinated) HPLC->ImpB Quant Quantification using Certified Reference Standard Pure->Quant ImpA->Quant ImpB->Quant Release Batch Release (Purity ≥ 99.5%) Quant->Release

    Impurity profiling and batch release pathway utilizing a Certified Reference Standard.

    References
    • Choosing Reference Standards for API or Impurity ResolveMass Laboratories Inc. URL:[Link]

    • Reference-Standard Material Qualification Pharmaceutical Technology URL:[Link]

    • High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes National Center for Biotechnology Information (PMC) URL:[Link]

    • ICH Q2(R1)-guided validation of a normal phase HPLC/UV method for thiram in technical WP International Journal of Advanced Research URL:[Link]

    Validation

    The Analytical Challenge: Halogenated Organic Scaffolds

    High-Precision Elemental Analysis for C₂H₈ClNO Derivatives: A Comparative Guide for Drug Development Derivatives of the chemical formula C₉H₈ClNO (such as chlorinated quinolones, phenylacrylamides, or proprietary pharmac...

    Author: BenchChem Technical Support Team. Date: March 2026

    High-Precision Elemental Analysis for C₂H₈ClNO Derivatives: A Comparative Guide for Drug Development

    Derivatives of the chemical formula C₉H₈ClNO (such as chlorinated quinolones, phenylacrylamides, or proprietary pharmaceutical intermediates) present a unique analytical challenge in drug development. Proving the exact elemental constitution of a novel Active Pharmaceutical Ingredient (API) is a strict regulatory requirement for structural elucidation and purity confirmation.

    According to the American Chemical Society (ACS) guidelines, elemental analysis (EA) results for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values to confirm ≥95% macroscopic sample purity[1][2]. However, the presence of the chlorine atom complicates standard automated combustion analysis, as halogens can interfere with gas separation and detection systems. This guide objectively compares the performance of automated CHNS/O analyzers, traditional Schöniger flask combustion, and High-Resolution Mass Spectrometry (HRMS) to establish a robust analytical strategy for these derivatives.

    Theoretical Elemental Composition (The Benchmark)

    Before selecting an analytical method, the theoretical mass fractions must be established. For a compound with the formula C₉H₈ClNO, the exact elemental composition serves as the benchmark for all experimental validation.

    Table 1: Theoretical Mass Fractions and ACS Acceptable Variance (±0.4%)

    ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Theoretical Fraction (%)ACS Lower Limit (%)ACS Upper Limit (%)
    Carbon (C) 12.0119108.09959.52% 59.12%59.92%
    Hydrogen (H) 1.00888.0644.44% 4.04%4.84%
    Nitrogen (N) 14.007114.0077.71% 7.31%8.11%
    Chlorine (Cl) 35.450135.45019.52% 19.12%19.92%
    Oxygen (O) 15.999115.9998.81% 8.41%9.21%
    Total 181.619 100.00%

    Note: The ±0.4% tolerance is an absolute percentage point deviation, not a relative error[2][3].

    Technology Comparison: Evaluating the Alternatives

    To comprehensively characterize a C₉H₈ClNO derivative, laboratories typically rely on a combination of the following technologies.

    A. Automated CHNS/O Combustion Analyzers

    Automated elemental analyzers utilize the classical Pregl-Dumas method. The sample is flash-combusted in a pure oxygen stream at temperatures exceeding 1200°C[4][5]. The resulting gases are separated via chromatography and quantified using a Thermal Conductivity Detector (TCD).

    • Performance: Highly accurate for C, H, and N. However, the 19.52% chlorine content in C₉H₈ClNO poses a threat. Free chlorine gas can poison the reduction catalysts or skew the nitrogen peak. Therefore, specialized halogen traps (e.g., silver wool) are required, meaning the chlorine itself is trapped and not quantified during a standard CHN run.

    B. Schöniger Flask Combustion + Ion Chromatography (IC)

    The Schöniger flask method remains the gold standard for halogen determination. The sample is ignited in a sealed, heavy-walled glass flask filled with oxygen[6][7]. The combustion products are absorbed into a basic solution, converting all chlorine to chloride ions, which are then quantified via Ion Chromatography or titration.

    • Performance: Unmatched accuracy for quantifying the exact 19.52% Cl content. While manual and lower-throughput than automated CHNS, it is immune to the matrix interferences that plague direct automated halogen analysis.

    C. High-Resolution Mass Spectrometry (HRMS)

    HRMS (e.g., ESI-TOF) separates molecular ions based on precise mass-to-charge (m/z) ratios, distinguishing molecules with identical nominal masses[]. ACS guidelines permit HRMS (accurate within 5 ppm) as an alternative to EA when sample amounts are severely limited[1][2].

    • Performance: Requires <0.1 mg of sample and provides profound structural confirmation, especially since the isotopic pattern of ³⁵Cl and ³⁷Cl is highly diagnostic[9]. However, HRMS cannot detect non-ionizable inorganic salts, meaning it cannot prove bulk macroscopic purity the way combustion analysis does.

    Table 2: Methodological Comparison Matrix

    FeatureAutomated CHNS AnalyzerSchöniger Flask + ICHRMS (ESI-TOF)
    Target Analytes C, H, NChlorine (Cl)Intact Molecular Ion
    Sample Requirement 1.0 – 3.0 mg5.0 – 10.0 mg< 0.1 mg
    Purity Confirmation Excellent (Bulk Purity)Excellent (Halogen Purity)Poor (Detects only ionizable APIs)
    Throughput High (Autosampler)Low (Manual preparation)High (LC-MS integration)

    Experimental Workflows & Self-Validating Protocols

    To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal steps to prevent analytical drift.

    CombustionPathway Sample C9H8ClNO Derivative (API Sample) Combustion Flash Combustion (1200°C, Pure O2) Sample->Combustion Carbon Carbon -> CO2 (Detected via TCD/NDIR) Combustion->Carbon Hydrogen Hydrogen -> H2O (Detected via TCD) Combustion->Hydrogen Nitrogen Nitrogen -> NOx -> N2 (Reduced by Cu, Detected via TCD) Combustion->Nitrogen Chlorine Chlorine -> HCl / Cl2 (Trapped by Ag wool or Absorbed in NaOH) Combustion->Chlorine

    Figure 1: High-temperature combustion pathway and analyte fate for C9H8ClNO derivatives.

    Protocol A: CHN Determination via Automated Analyzer
    • System Calibration (Self-Validation): Run a certified reference material (e.g., Sulfanilamide, C₆H₈N₂O₂S) to establish the TCD response factor. Causality: This ensures the instrument's gas separation columns and detectors are responding linearly before the unknown API is introduced.

    • Sample Encapsulation: Weigh exactly 1.500 mg of the C₉H₈ClNO derivative into a highly pure tin capsule. Causality: Tin acts as a catalyst during flash combustion. Its exothermic oxidation drives the localized temperature above 1800°C, ensuring complete breakdown of the stable aromatic rings in the derivative.

    • Halogen Trapping: Ensure the combustion tube is packed with a silver wool plug. Causality: Silver reacts instantaneously with free chlorine to form solid AgCl. This prevents corrosive HCl/Cl₂ gases from damaging the TCD or co-eluting with nitrogen, which would artificially inflate the %N value[5].

    • Detection: Quantify CO₂, H₂O, and N₂ against the calibration curve.

    Protocol B: Chlorine Determination via Schöniger Flask
    • Preparation: Weigh 5.0 mg of the sample onto an ashless filter paper flag.

    • Absorption Solution (Causality Step): Add 10 mL of 0.1 M NaOH and 2 drops of 30% H₂O₂ into a 500 mL heavy-walled Schöniger flask. Causality: The H₂O₂ acts as a reducing agent, ensuring that any volatile chlorine gas (Cl₂) formed during combustion is fully reduced to stable chloride ions (Cl⁻) for accurate quantification[6].

    • Combustion: Flush the flask with pure O₂, seal it, and ignite the paper remotely using an infrared Oxygen Flask Combustion Unit[7]. Causality: Remote infrared ignition prevents sample loss and protects the operator from potential flask overpressure.

    • Absorption & Validation: Shake the flask vigorously and let it sit for 30 minutes to ensure complete absorption of the white HCl smoke. Run a blank filter paper simultaneously to subtract background environmental chloride.

    • Quantification: Analyze the absorption solution using Ion Chromatography (IC) against a standard chloride calibration curve.

    Analytical Decision Matrix

    When dealing with C₉H₈ClNO derivatives in a fast-paced drug development environment, resource allocation is critical. The following decision tree dictates when to deploy combustion analysis versus HRMS.

    DecisionMatrix Start New C9H8ClNO Batch MassCheck Available Sample Mass? Start->MassCheck LowMass < 1 mg MassCheck->LowMass HighMass > 5 mg MassCheck->HighMass HRMS HRMS (ESI-TOF) Confirm Exact Mass & Isotope Pattern LowMass->HRMS CHNS Automated CHN Analysis Confirm Bulk Purity (±0.4%) HighMass->CHNS Schoniger Schöniger Flask + IC Quantify Chlorine Content HighMass->Schoniger

    Figure 2: Analytical decision tree for characterizing halogenated pharmaceutical compounds.

    Conclusion

    For C₉H₈ClNO derivatives, no single instrument provides a complete elemental picture. Automated CHNS analyzers deliver rapid, highly accurate data for carbon, hydrogen, and nitrogen, provided the chlorine is properly trapped to prevent detector poisoning. To satisfy rigorous purity guidelines for the halogen component, the Schöniger flask method coupled with Ion Chromatography remains the most trustworthy approach. In scenarios where synthetic yields are extremely low, HRMS serves as a regulatory-approved, high-resolution alternative to confirm the exact molecular formula and isotopic signature.

    Sources

    Safety & Regulatory Compliance

    Safety

    6(5H)-Quinolinone, 2-chloro-7,8-dihydro- proper disposal procedures

    Standard Operating Procedure: Disposal and Waste Management of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, scale-up, a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Standard Operating Procedure: Disposal and Waste Management of 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-

    As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, scale-up, and handling of complex pharmaceutical intermediates do not compromise environmental safety or regulatory compliance. 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- is a specialized chlorinated bicyclic heterocycle. Because this compound contains a covalently bound chlorine atom, it fundamentally alters how its associated waste streams must be managed.

    Improper disposal of chlorinated organics can lead to the release of toxic polychlorinated dibenzodioxins (PCDDs) during low-temperature incineration, or cause severe corrosion to municipal infrastructure. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and Prudent Practices in the Laboratory.

    The Causality of Halogenated Waste Segregation

    The presence of the 2-chloro substitution on the 7,8-dihydroquinolin-6(5H)-one scaffold classifies this material and any solvent it touches as Halogenated Organic Waste .

    The Mechanistic Reason: When halogenated compounds are thermally destroyed, the carbon-chlorine bond breaks, generating highly corrosive hydrogen chloride (HCl) gas. Waste disposal facilities must route these specific streams to specialized high-temperature rotary kilns (>1000°C) equipped with alkaline wet flue-gas scrubbers to neutralize the HCl[1].

    If you fail to segregate this compound and accidentally mix it with standard non-halogenated waste, you trigger the EPA's "Mixture Rule." Under this rule, mixing any amount of a listed halogenated solvent or intermediate with a non-hazardous or non-halogenated waste renders the entire volume as halogenated hazardous waste[2]. This not only reduces incineration efficiency but exponentially increases disposal costs for your facility[3].

    Quantitative Waste Stream Parameters

    To ensure operational clarity, all laboratory personnel must adhere to the following quantitative parameters when classifying waste generated during workflows involving 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-.

    ParameterHalogenated Waste Stream (Target)Non-Halogenated StreamOperational Impact
    Halogen Content >1% Halogens (Cl, F, Br, I) <1% HalogensDetermines incinerator routing and scrubber requirements.
    Incineration Temp >1000°C (Rotary Kiln) 800°C - 1000°CHigh temperatures are required to prevent dioxin/furan formation.
    Flue Gas Treatment Wet Alkaline Scrubbing Standard FiltrationNeutralizes corrosive HCl gas generated by the 2-chloro group.
    Container Material HDPE or PTFE-lined Glass Standard Glass/MetalPrevents HCl-induced corrosion of the waste container[2].
    Disposal Cost ~2x to 3x Base Rate Base RateStrict segregation prevents unnecessary cost inflation[3].

    Step-by-Step Disposal Methodology

    This protocol must be followed for all mother liquors, crystallization filtrates, analytical washings, and solid consumables contaminated with 6(5H)-Quinolinone, 2-chloro-7,8-dihydro-.

    Step 1: Point-of-Generation Segregation

    • Action: Direct all liquid waste containing this compound into a designated "Halogenated Organic Waste" carboy.

    • Validation: Verify that the container is made of High-Density Polyethylene (HDPE) or glass with a PTFE-lined cap. Never use metal safety cans for halogenated waste, as trace HCl generation from solvent degradation will cause rapid container failure and leakage[3].

    Step 2: Solid Waste and Spill Management

    • Action: If the neat solid powder is spilled, do not use water. Sweep up the powder using spark-proof tools and place it in a sealable glass jar. Collect all contaminated Kimwipes, filter papers, and disposable spatulas in a designated solid hazardous waste bin.

    • Validation: Keep solid halogenated waste strictly separated from general laboratory trash and aqueous waste[4].

    Step 3: Triple-Rinsing of Source Containers

    • Action: Empty primary vendor containers or reaction flasks that held the compound are not considered "RCRA empty" until they have been decontaminated[5].

    • Validation: Triple-rinse the empty container with a compatible solvent (e.g., acetone or methanol). The rinsate must be poured into the Halogenated Organic Liquid Waste carboy. Only after triple-rinsing can the glass vial be disposed of in standard broken glass receptacles[6].

    Step 4: RCRA-Compliant Labeling and Containment

    • Action: Apply a compliant hazardous waste tag to the container immediately upon the first drop of waste entering it.

    • Validation: Explicitly list "6(5H)-Quinolinone, 2-chloro-7,8-dihydro-" and all associated solvents (e.g., Dichloromethane, Methanol) with their approximate percentage composition. Store the primary container in a secondary containment bin capable of holding 110% of the primary container's volume.

    Step 5: Vendor Handoff for Thermal Destruction

    • Action: Transfer the waste to your licensed Environmental Health and Safety (EHS) personnel.

    • Validation: Ensure the waste manifest specifies high-temperature incineration. Do not allow this waste to be routed for fuel blending, as the halogen content will damage standard industrial boilers[3].

    Operational Workflow Visualization

    G A Waste Generation: 6(5H)-Quinolinone, 2-chloro-7,8-dihydro- B Liquid Waste (Mother Liquors) A->B C Solid Waste (Consumables/Spills) A->C D Halogenated Organic Liquid Waste Stream B->D E Solid Hazardous Waste Stream C->E F Triple Rinse Empty Vials (Collect Rinsate) C->F G HDPE/PTFE Containment + Secondary Bin D->G H RCRA Compliant Labeling E->H F->D G->H I High-Temp Incineration with Alkaline Scrubbing H->I

    Workflow for the segregation and disposal of halogenated organic waste.

    References

    • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental, 16 Dec. 2025.[Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011.[Link]

    • New Mexico State University. "Hazardous Waste Accumulation Point(s)." NMSU Safety. [Link]

    • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse.[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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